3-Amino-3-thioxopropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZJZGZPXBMZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365881 | |
| Record name | 3-amino-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72410-06-1 | |
| Record name | 3-amino-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-3-thioxopropanamide: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-thioxopropanamide, also known as 2-carbamothioylacetamide, is a small organic molecule containing both a thioamide and an amide functional group. Its structure suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, based on currently available data. It is important to note that while computational data for this compound is accessible, extensive experimental characterization is not widely reported in the scientific literature.
Chemical Properties and Structure
The fundamental properties of this compound have been primarily characterized through computational methods. These theoretical values provide a valuable starting point for understanding the molecule's behavior and potential applications.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₃H₆N₂OS | PubChem |
| Molecular Weight | 118.16 g/mol | PubChem |
| CAS Number | 72410-06-1 | PubChem |
| XLogP3-AA (LogP) | -1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 104 Ų | PubChem |
| Exact Mass | 118.020084 g/mol | PubChem |
| Monoisotopic Mass | 118.020084 g/mol | PubChem |
Note: The data presented in this table are computationally derived and have not been experimentally verified in published literature.
Chemical Structure
The structural formula of this compound reveals a propanamide backbone with a terminal amino group and a thioxo group at the C3 position.
An In-depth Technical Guide to 3-Amino-3-sulfanylidenepropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-thioxopropanamide, identified by its IUPAC name, 3-amino-3-sulfanylidenepropanamide. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from the broader class of thioamides to infer its chemical properties, potential synthesis, and plausible biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related small molecules in drug discovery and development.
Chemical Identity and Properties
The compound this compound is systematically named 3-amino-3-sulfanylidenepropanamide according to IUPAC nomenclature[1]. It belongs to the class of organic compounds known as thioamides, which are analogs of amides where the oxygen atom is replaced by a sulfur atom. This substitution significantly influences the molecule's chemical and physical properties.
Table 1: Physicochemical Properties of 3-Amino-3-sulfanylidenepropanamide
| Property | Value | Source |
| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | PubChem[1] |
| Synonyms | This compound, 2-Carbamothioylacetamide | PubChem[1] |
| CAS Number | 72410-06-1 | PubChem[1] |
| Molecular Formula | C₃H₆N₂OS | PubChem[1] |
| Molecular Weight | 118.16 g/mol | PubChem[1] |
| Topological Polar Surface Area | 101 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Proposed Synthesis
Proposed Experimental Protocol: Kindler Thioamide Synthesis
A potential synthesis of 3-amino-3-sulfanylidenepropanamide could be adapted from the Kindler reaction. This three-component condensation would involve an appropriate aldehyde, an amine, and elemental sulfur, typically heated in a high-boiling solvent like morpholine or N-methyl-2-pyrrolidone (NMP)[2].
Reaction Scheme:
A plausible, though not experimentally verified, approach would be the reaction of malonamaldehyde (or a suitable precursor) with ammonia and elemental sulfur.
Hypothetical Procedure:
-
To a solution of the starting aldehyde in a suitable solvent (e.g., NMP), add an equimolar amount of elemental sulfur.
-
Add an excess of a solution of ammonia in the same solvent.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The crude thioamide may precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would require experimental optimization.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 3-amino-3-sulfanylidenepropanamide is currently lacking in the public domain. However, the thioamide functional group is present in a variety of biologically active molecules, suggesting that this compound could exhibit interesting pharmacological properties[3][4][5]. Thioamides are known to act as isosteres of amides, and this substitution can lead to altered biological activity, improved stability, and different target interactions[6][7].
Table 2: Potential Biological Activities of Thioamide-Containing Compounds
| Biological Activity | Potential Mechanism of Action | References |
| Antimicrobial | Inhibition of essential enzymes in bacteria and fungi. | [4] |
| Anticancer | Interaction with various cellular targets, including kinases and histone methyltransferases. | [4][5] |
| Antiviral | Interference with viral replication processes. | [4] |
| Neuroprotective | Modulation of neurotransmitter systems. | [4] |
Hypothetical Signaling Pathway Involvement
Given the diverse biological activities of thioamides, 3-amino-3-sulfanylidenepropanamide could potentially interact with various signaling pathways. The specific pathway would depend on the overall structure of the molecule and its cellular targets.
Below is a generalized diagram illustrating a hypothetical mechanism of action where a small molecule inhibitor, such as a thioamide derivative, could modulate a kinase signaling pathway, a common target for such compounds[5].
Caption: Hypothetical inhibition of a kinase signaling pathway by 3-amino-3-sulfanylidenepropanamide.
Conclusion and Future Directions
3-Amino-3-sulfanylidenepropanamide is a simple thioamide for which there is a notable lack of specific experimental data in the current scientific literature. Based on the known chemistry and biological activities of the broader class of thioamides, this compound represents a potential starting point for the design and synthesis of novel therapeutic agents. Future research should focus on developing a reliable synthetic protocol for this compound and subsequently screening it for a range of biological activities. Such studies would be instrumental in determining its potential as a lead compound in drug discovery programs. The exploration of its structure-activity relationships through the synthesis of analogs could further elucidate the therapeutic potential of this chemical scaffold.
References
- 1. 2-Carbamothioylacetamide | C3H6N2OS | CID 2041781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CAS Number 72410-06-1: 2-Carbamothioylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological significance, and suppliers of the compound with CAS number 72410-06-1, also known as 2-carbamothioylacetamide or 3-Amino-3-thioxopropanamide. While this compound is primarily documented as a synthetic intermediate, this guide consolidates the available data and explores its context within the broader class of thioamides, which are of significant interest in medicinal chemistry.
Core Compound Properties
2-Carbamothioylacetamide is a sulfur-containing organic molecule. Its structure features both an amide and a thioamide functional group, making it a reactive building block in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 2-carbamothioylacetamide. Data is compiled from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 72410-06-1 | - |
| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | PubChem |
| Synonyms | 2-carbamothioylacetamide, this compound, 2-Thiocarbamoyl-acetamide | PubChem[1] |
| Molecular Formula | C₃H₆N₂OS | PubChem[1] |
| Molecular Weight | 118.16 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | -1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Hazard and Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-carbamothioylacetamide is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Reactivity
Generalized Synthetic Workflow
The synthesis of thioamides often involves the reaction of a corresponding nitrile with a source of hydrogen sulfide or the treatment of an amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. A plausible synthetic route for 2-carbamothioylacetamide could involve the thionation of malonamide or a related precursor.
References
3-Amino-3-thioxopropanamide molecular formula and weight
An In-Depth Technical Guide to 3-Amino-3-thioxopropanamide
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant workflows for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, also known as 2-carbamothioylacetamide, is a chemical compound with the following key quantitative attributes.
| Property | Value | Citation |
| Molecular Formula | C₃H₆N₂OS | [1] |
| Molecular Weight | 118.16 g/mol | [1] |
| Exact Mass | 118.02008399 Da | [1] |
| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through methods analogous to those used for other thioamides, such as the Knoevenagel condensation of cyanothioacetamide with a suitable carbonyl compound, followed by subsequent reaction steps.
Materials:
-
Cyanothioacetamide
-
Appropriate carbonyl compound (e.g., formaldehyde or its equivalent)
-
Enamine or other suitable nucleophile
-
Alkylating agent
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Base catalyst (e.g., piperidine or triethylamine)
Procedure:
-
A solution of cyanothioacetamide and the selected carbonyl compound is prepared in a suitable solvent such as ethanol or DMF.
-
A catalytic amount of a base is added to initiate the Knoevenagel condensation.
-
The reaction mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrates.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
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Purification of the crude product is achieved by recrystallization from an appropriate solvent to yield pure this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of the synthesized this compound would be conducted using NMR spectroscopy.[2]
Sample Preparation:
-
A small amount (5-10 mg) of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Standard pulse programs are used to obtain one-dimensional spectra.
-
Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.
Data Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the proton signals are analyzed to confirm the molecular structure.
-
The chemical shifts of the carbon signals in the ¹³C NMR spectrum are analyzed to identify all unique carbon environments in the molecule.
Logical and Experimental Workflows
The following diagrams illustrate key workflows relevant to the synthesis, characterization, and potential application of this compound.
Caption: General workflow for the synthesis, characterization, and screening of a novel chemical compound.
Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound.
References
Spectroscopic and Structural Elucidation of 3-Amino-3-thioxopropanamide: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Amino-3-thioxopropanamide based on established principles of NMR, IR, and MS, and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Methylene (-CH₂-) | ~3.0 - 3.5 | ~40 - 50 | The methylene protons are expected to be a singlet and are deshielded by the adjacent carbonyl and thiocarbonyl groups. The corresponding carbon signal will appear in the aliphatic region. |
| Amide (-CONH₂) | ~7.0 - 8.0 (broad) | ~170 - 180 | The amide protons are typically broad due to quadrupole broadening and chemical exchange. The carbonyl carbon is significantly deshielded. |
| Thioamide (-CSNH₂) | ~8.5 - 9.5 (broad) | ~190 - 200 | The thioamide protons are generally more deshielded than amide protons and are also broad. The thiocarbonyl carbon is highly deshielded and is a key identifier. |
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3400 - 3100 | N-H Stretching (Amide & Thioamide) | Strong, Broad | Two distinct bands may be observed for the symmetric and asymmetric stretches of the primary amine groups. |
| ~2900 | C-H Stretching (Methylene) | Medium | Characteristic of sp³ C-H bonds. |
| ~1680 - 1640 | C=O Stretching (Amide I) | Strong | A strong, sharp peak characteristic of a primary amide carbonyl group. |
| ~1620 - 1580 | N-H Bending (Amide II) | Medium | This band arises from the in-plane bending of the N-H bonds in the primary amide. |
| ~1400 | C-N Stretching | Medium | |
| ~1300 - 1100 | C=S Stretching (Thioamide) | Medium-Strong | This is a key diagnostic band for the thioamide group, often coupled with other vibrations. |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 118 | [M]⁺ | Molecular ion peak. |
| 101 | [M - NH₃]⁺ | Loss of ammonia from the amide or thioamide group. |
| 76 | [M - CONH₂]⁺ | Alpha-cleavage with loss of the carbamoyl group. |
| 60 | [M - CSNH₂]⁺ | Alpha-cleavage with loss of the thiocarbamoyl group. |
| 59 | [CSNH₂]⁺ | Thiocarbamoyl cation. |
| 44 | [CONH₂]⁺ | Carbamoyl cation. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the amide and thioamide protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width (e.g., 0-220 ppm), and a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elucidate its structure.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The exact mass can be determined using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). For fragmentation data (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the ion source where it is bombarded with high-energy electrons.
-
-
Data Processing: The mass spectrum is generated by the instrument's software, plotting ion abundance versus the mass-to-charge ratio (m/z).
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Structural Features and Corresponding Spectroscopic Signals
Caption: Key structural features of this compound and their expected spectroscopic signals.
A Technical Guide to the Biological Activities of 3-Amino-3-thioxopropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-amino-3-thioxopropanamide represent a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. These activities stem from the unique structural features of the core molecule, which allows for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in their efforts to design and synthesize new, more potent therapeutic agents.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |
| HeLa (Cervical) | 10.23 | [1] | |
| HepG-2 (Liver) | 12.51 | [1] | |
| Compound 2 | MCF-7 (Breast) | 17.52 | [1] |
| Compound 7 | MCF-7 (Breast) | 15.33 | [1] |
| Erlotinib (Control) | MCF-7 (Breast) | 7.26 ± 0.3 | [1] |
| Compound 2g | LoVo (Colon) | 2.44 | [2] |
| MCF-7 (Breast) | 23.29 | [2] | |
| Compound 13c | AGS (Gastric) | 4.0 | [3] |
| HT-29 (Colon) | 4.4 | [3] | |
| HeLa (Cervical) | 5.8 | [3] | |
| Compound 13d | AGS (Gastric) | 7.2 | [3] |
| HT-29 (Colon) | 11.2 | [3] | |
| HeLa (Cervical) | 13.8 | [3] | |
| 5-Fluorouracil (Control) | AGS (Gastric) | >25 | [3] |
| HT-29 (Colon) | >25 | [3] |
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
Several pyrido[2,3-d]pyrimidine derivatives, which can be considered complex analogs, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR). For instance, Compound 1 was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and its T790M mutant, with IC50 values of 0.093 µM and 0.174 µM, respectively.[1] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis. In MCF-7 cells, Compound 1 induced G0/G1 phase arrest in 74.86% of the cell population and triggered apoptosis in 26.37% of the cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug (e.g., Erlotinib, 5-Fluorouracil) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | E. coli | 50 | [1] |
| P. aeruginosa | 50 | [1] | |
| S. aureus | >100 | [1] | |
| E. faecalis | 100 | [1] | |
| Compound 13 | E. coli | 50 | [1] |
| P. aeruginosa | 100 | [1] | |
| S. aureus | >100 | [1] | |
| E. faecalis | >100 | [1] | |
| Compound 16 | E. coli | 50 | [1] |
| P. aeruginosa | 50 | [1] | |
| S. aureus | 100 | [1] | |
| E. faecalis | 100 | [1] | |
| Nitroxoline (2) | A. hydrophila | 5.26 µM | [4] |
| P. aeruginosa | 84.14 µM | [4] | |
| Cloxyquin (3) | L. monocytogenes | 5.57 µM | [4] |
| P. shigelloides | 11.14 µM | [4] |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Some amide derivatives have been shown to target sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have suggested that these compounds can bind to the active site of CYP51 through various interactions, including hydrogen bonds and π-π stacking.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that prevents visible growth.
Methodology:
-
Compound Dilution: A stock solution of the test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, derivatives of this compound have been explored as inhibitors of specific enzymes implicated in various diseases.
Cysteine Cathepsin Inhibition
3-Cyano-3-aza-β-amino acid derivatives have been identified as potent, slow-binding inhibitors of human cysteine cathepsins, particularly cathepsin K.[6] These enzymes are involved in pathological conditions such as osteoporosis and tumor progression.[6] The nitrile group in these inhibitors is known to interact covalently and reversibly with the cysteine residue in the active site of the protease.[6]
Metallo-β-lactamase Inhibition
Mercaptoacetic acid thioester derivatives of amino acids have shown potent inhibitory activity against metallo-β-lactamases (MβLs), such as L1.[7] MβLs are a class of bacterial enzymes that can inactivate a broad range of β-lactam antibiotics, contributing to antibiotic resistance. These inhibitors are believed to chelate the zinc ions in the active site of the enzyme, rendering it inactive.[7]
Conclusion
The diverse biological activities of this compound derivatives highlight their potential as a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory compounds warrants further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the design and synthesis of next-generation drugs with improved potency and selectivity. Future studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 6. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Amino-3-thioxopropanamide in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold for Drug Discovery
Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 3-Amino-3-thioxopropanamide, also known as malonothioamide or 2-carbamothioylacetamide, has emerged as a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new medicines.
Synthetic Applications: A Gateway to Diverse Heterocycles
This compound is a highly reactive molecule that serves as a key precursor in a variety of cyclization reactions, most notably the Gewald reaction, for the synthesis of 2-aminothiophenes. These thiophene derivatives are themselves versatile intermediates for the construction of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction is a one-pot, multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene compound (like malononitrile, which can be conceptually related to the reactivity of this compound's core) and elemental sulfur, in the presence of a base. This reaction provides a straightforward and efficient route to highly substituted 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile
This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative, a key intermediate that can be derived from precursors conceptually similar to this compound.
-
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Triethylamine (1.0 mmol)
-
Ethanol (12 mL)
-
250 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
-
Procedure:
-
Combine cyclohexanone, malononitrile, and elemental sulfur in ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add triethylamine to the suspension as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]
-
Synthesis of Thieno[2,3-d]pyrimidines
The 2-aminothiophene-3-carbonitrile intermediates synthesized via the Gewald reaction are ideal precursors for the construction of the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through cyclization with reagents like formamide or by a Dimroth rearrangement.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
-
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)
-
Formamide (20 mL)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
-
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.[1][4]
-
Biological Activities of this compound Derivatives
Derivatives synthesized from this compound and related precursors have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of thieno[2,3-d]pyrimidines, pyrazoles, and other heterocycles derived from malonothioamide-related precursors against various cancer cell lines.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]
Pyrazole Derivatives: Pyrazole derivatives have also been shown to induce apoptosis in cancer cells. For example, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrated their ability to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase-3.[7][8]
Quantitative Cytotoxicity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 | 2.80 ± 0.16 | [6] |
| Thieno[2,3-d]pyrimidine | Compound 17f | HepG2 | 4.10 ± 0.45 | [6] |
| Thieno[2,3-d]pyrimidine | Compound 8d | MCF-7 | 8.3 µg/mL | [9] |
| Thieno[2,3-d]pyrimidine | Compound 8d | HUH-7 | 5.8 µg/mL | [9] |
| Thieno[2,3-d]pyrimidine | Compound 8 | MCF-7 | 4.132 ± 0.5 | [10] |
| Thieno[2,3-d]pyrimidine | Compound 8 | HepG-2 | 3.3 ± 0.90 | [10] |
| Thieno[2,3-d]pyrimidine | Compound 5 | MCF-7 | 7.301 ± 4.5 | [10] |
| Thieno[2,3-d]pyrimidine | Compound 5 | HepG-2 | 5.3 ± 1.6 | [10] |
| Thieno[2,3-d]pyrimidinone | Compound 6d | MCF-7 | 4.0 | [11] |
| Pyrazole | Compound 3f | MDA-MB-468 (24h) | 14.97 | [7] |
| Pyrazole | Compound 3f | MDA-MB-468 (48h) | 6.45 | [7] |
Antimicrobial Activity
Thiophene derivatives synthesized from precursors related to this compound have also exhibited promising antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene | Thiophene 4 | A. baumannii Ab21 | 4 | [12] |
| Thiophene | Thiophene 4 | E. coli MCR1+ | 16 | [12] |
| Thiophene | Thiophene 5 | A. baumannii Ab11 | 4 | [12] |
| Thiophene | Thiophene 5 | E. coli R6 MCR1 | 16 | [12] |
| Thiophene | Thiophene 8 | A. baumannii Ab11 | 16 | [12] |
| Thiophene | Thiophene 8 | E. coli R6 MCR1 | 16 | [12] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been implicated in the activity of derivatives of this compound.
Inhibition of Kinase Signaling Pathways
Many of the anticancer thieno[2,3-d]pyrimidine derivatives function as inhibitors of protein kinases, such as VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[5][13] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[7][14][15][16][17]
Caption: Simplified VEGFR-2 signaling cascade.
EGFR and PI3K/Akt Signaling Pathways
EGFR signaling, upon activation by ligands like EGF, also triggers the PI3K/Akt and MAPK pathways, which are central to cell growth and survival.[3][12][13][18][19]
Caption: Overview of the EGFR-PI3K/Akt pathway.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Some derivatives, particularly pyrazoles, have been shown to induce apoptosis through the generation of intracellular ROS.[7][8] Elevated ROS levels can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.
ROS-Mediated Apoptotic Pathway
Increased ROS can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[20][21][22][23]
Caption: ROS-induced intrinsic apoptosis pathway.
Caspase Activation Cascade
The activation of caspases is a central event in apoptosis. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals and in turn activate effector caspases (like caspase-3), which execute the dismantling of the cell.[6][24][25][26][27]
Caption: A simplified caspase activation cascade.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile starting material in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The derivatives, particularly thieno[2,3-d]pyrimidines and pyrazoles, have demonstrated promising anticancer and antimicrobial activities. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis, provides a solid foundation for further drug development efforts.
Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutic agents based on the this compound scaffold. The continued exploration of the synthetic utility of this building block will undoubtedly lead to the discovery of novel and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Design, synthesis, and anti-MCF-7 activity of new Thieno[2,3-d]Pyrimid" by Bassem H. Naguib, Amgad Albohy et al. [buescholar.bue.edu.eg]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. biorbyt.com [biorbyt.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Caspase - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. abeomics.com [abeomics.com]
The Versatility of 3-Amino-3-thioxopropanamide: A Gateway to Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Amino-3-thioxopropanamide, also known as monothiomalonamide, is a versatile and highly reactive precursor in the field of heterocyclic chemistry. Its unique bifunctional nature, possessing both a nucleophilic thioamide and an adjacent active methylene group, makes it an invaluable building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of key heterocyclic rings, including pyridines, thiazoles, and thiophenes.
Synthesis of Pyridine Derivatives
One of the prominent applications of this compound is in the synthesis of substituted pyridinethiones. These compounds serve as important intermediates for the construction of more complex fused heterocyclic systems.
A key example is the reaction of this compound with β-ketoesters, such as ethyl acetoacetate, to yield highly functionalized pyridinethiones. This condensation reaction proceeds readily to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[1][2][3][4].
Table 1: Synthesis of Pyridinethione Derivatives
| Product | Reactant 2 | Reagents/Conditions | Reference |
| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Ethyl acetoacetate | Literature procedure | [1][2][3][4] |
| Substituted 5-carbamoyl-1,2,3,4-tetrahydropyridine-2(1H)-thiones | Aromatic aldehydes, Malononitrile | Multicomponent reaction, acidic treatment | [5] |
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[1][2]
-
Reactants: this compound (1) and ethyl acetoacetate.
-
Procedure: The synthesis is carried out according to established literature procedures. Typically, equimolar amounts of this compound and ethyl acetoacetate are reacted in a suitable solvent, often under basic conditions to facilitate the condensation.
-
Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which may include cooling, filtration, and recrystallization to isolate the pure product.
Caption: Reaction pathway for the synthesis of a pyridinethione derivative.
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-halo ketone. This compound, containing a thioamide functionality, is a suitable substrate for this reaction, leading to the formation of 2-aminothiazole derivatives.
Table 2: Representative Hantzsch Thiazole Synthesis
| Product | Reactant 2 | Reagents/Conditions |
| Substituted 2-(aminomethyl)thiazole | α-Halo ketone | Base, suitable solvent |
Generalized Experimental Protocol: Hantzsch Synthesis of Thiazoles
-
Reactants: this compound and an appropriate α-halo ketone (e.g., phenacyl bromide).
-
Procedure: Equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol or DMF. A base (e.g., triethylamine or sodium bicarbonate) is added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired thiazole derivative.
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While the classical Gewald reaction utilizes α-cyanoesters, the active methylene group in this compound allows it to participate in Gewald-type reactions.
Table 3: Representative Gewald-Type Thiophene Synthesis
| Product | Reactant 2 | Reactant 3 | Reagents/Conditions |
| Polysubstituted 2-aminothiophene | Ketone/Aldehyde | Elemental Sulfur | Base (e.g., morpholine, triethylamine), solvent (e.g., ethanol) |
Generalized Experimental Protocol: Gewald-Type Synthesis of Thiophenes
-
Reactants: this compound, a carbonyl compound (ketone or aldehyde), and elemental sulfur.
-
Procedure: The reactants are suspended in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base (e.g., morpholine or triethylamine) is added to the mixture. The reaction is then heated to reflux for a specified period.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
Caption: Logical flow of the Gewald reaction for thiophene synthesis.
This compound stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in well-established reactions such as the Hantzsch thiazole synthesis and Gewald-type reactions, as well as in straightforward condensations to form pyridinethiones, underscores its importance in synthetic organic and medicinal chemistry. The detailed methodologies and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel heterocyclic entities with potential therapeutic applications. Further exploration of the reactivity of this precursor is likely to unveil new synthetic routes to even more complex and biologically significant molecules.
References
- 1. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Synthetic Pathways to 3-Amino-3-thioxopropanamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for obtaining 3-amino-3-thioxopropanamide, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound, also known as 2-carbamothioylacetamide, presents unique challenges due to the presence of both an amide and a thioamide functional group. This review focuses on the most plausible synthetic strategies, detailing the underlying chemistry, and providing a foundation for further investigation and process optimization.
Thionation of Malonamide
The most direct conceptual approach to this compound is the partial thionation of its dioxo-analogue, malonamide. This strategy involves the selective conversion of one of the two amide carbonyl groups into a thiocarbonyl group. Thionating agents such as Lawesson's reagent and phosphorus pentasulfide are commonly employed for such transformations.
Using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used thionating agent known for its relatively mild reaction conditions compared to phosphorus pentasulfide.[1][2] The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct.
A significant challenge in the thionation of malonamide is achieving mono-thionation. The presence of two identical amide groups means that the reaction can potentially yield a mixture of the desired mono-thioamide, the di-thioamide, and unreacted starting material. Controlling the stoichiometry of Lawesson's reagent is crucial for maximizing the yield of the mono-thionated product. Typically, using a sub-stoichiometric amount of the thionating agent relative to the diamide can favor mono-substitution.
Experimental Protocol (General Procedure for Mono-thionation):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonamide in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene).
-
Reagent Addition: Add a solution of Lawesson's reagent (0.5 equivalents) in the same solvent to the malonamide solution at room temperature.
-
Reaction Monitoring: The reaction progress should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the di-thionated byproduct.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then subjected to an aqueous work-up to remove phosphorus-containing byproducts. Extraction with an organic solvent followed by washing with water and brine is a common procedure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
| Parameter | Condition | Reference |
| Starting Material | Malonamide | General Knowledge |
| Reagent | Lawesson's Reagent (0.5 eq.) | [1][2] |
| Solvent | Anhydrous THF or Toluene | [3] |
| Temperature | Room Temperature to Reflux | [3] |
| Reaction Time | Monitored by TLC | [3] |
| Purification | Column Chromatography | [3] |
Using Phosphorus Pentasulfide
Phosphorus pentasulfide (P₄S₁₀) is a more potent thionating agent that can also be used to convert amides to thioamides.[4] However, its high reactivity can make selective mono-thionation of a diamide even more challenging. The reaction conditions are often harsher, typically requiring higher temperatures.
Logical Relationship for Thionation of Malonamide:
Caption: Thionation of Malonamide leading to mono- and di-thionated products.
Synthesis from Cyanoacetamide
An alternative synthetic strategy starts from cyanoacetamide. This approach involves the conversion of the nitrile functional group into a thioamide. This can potentially be achieved by reacting cyanoacetamide with a source of hydrogen sulfide in the presence of a base.
This route avoids the issue of selective thionation of a diamide. However, the reactivity of the amide group under the conditions required for the nitrile-to-thioamide conversion needs to be considered to prevent unwanted side reactions.
Experimental Workflow for Synthesis from Cyanoacetamide:
Caption: Proposed synthetic workflow from cyanoacetamide.
While specific, reproducible protocols for the direct conversion of cyanoacetamide to this compound are not extensively documented in the surveyed literature, this route presents a viable area for synthetic exploration.
Conclusion
The synthesis of this compound can be approached through two primary routes: the selective mono-thionation of malonamide and the conversion of cyanoacetamide. The thionation of malonamide, particularly with Lawesson's reagent, appears to be the more direct method, although achieving high selectivity for the mono-thionated product requires careful control of reaction conditions. The synthesis from cyanoacetamide offers an alternative that bypasses the selectivity issue but may present its own challenges regarding the stability of the amide group.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of synthesis, the availability of starting materials, and the feasibility of optimizing the reaction conditions to achieve the desired purity and yield. Further experimental investigation is necessary to develop a robust and efficient protocol for the synthesis of this promising compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-thioxopropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Amino-3-thioxopropanamide (also known as 2-Carbamothioylacetamide), a compound of interest in various research and development applications. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C3H6N2OS | [1] |
| Molecular Weight | 118.16 g/mol | [1] |
| CAS Number | 72410-06-1 | [1] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
3.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Take precautionary measures against static discharge.[3]
3.2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[3]
Exposure Controls and Personal Protection
4.1. Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas. Local exhaust ventilation is recommended.[3][4]
-
Eyewash stations and safety showers should be readily accessible in the immediate work area.[3][5]
4.2. Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound.
Caption: Required Personal Protective Equipment (PPE).
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Call a poison center or doctor immediately.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a poison center or doctor immediately.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Spill Response Workflow.
Environmental Precautions: Do not let the product enter drains.[2]
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area (chemical fume hood) is prepared and clutter-free.
-
Weighing: If weighing the solid, perform this in a ventilated enclosure or a balance with a draft shield to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate, sealed glassware within a fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly.
Waste Disposal Protocol:
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Storage: Store the waste container in a secure, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations.[2][3]
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful by all these routes.[1] May cause irritation to the skin, eyes, and respiratory tract.[1]
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No specific data is available.
-
Conditions to Avoid: Heat, flames, sparks, and dust generation.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.
References
Methodological & Application
Synthesis of Thiazoles from 3-Amino-3-thioxopropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives commencing from 3-amino-3-thioxopropanamide. The methodologies outlined are grounded in the principles of the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. The resulting 2-(thiazol-2-yl)acetamide scaffolds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds.
Application Notes
Thiazole-containing compounds are integral to numerous pharmaceutical agents and biologically active molecules, exhibiting a broad spectrum of activities. The synthesis of derivatives from this compound provides a straightforward route to novel compounds with potential therapeutic applications.
Key Applications of Thiazole Derivatives:
-
Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The core thiazole structure is a key component in some antibiotics.
-
Anticancer Activity: Many synthetic thiazole compounds have demonstrated potent anticancer activity, including the inhibition of tubulin polymerization, a critical process in cell division.
-
Anti-inflammatory Properties: Certain thiazole derivatives exhibit significant anti-inflammatory effects.
-
Enzyme Inhibition: The thiazole scaffold is present in various enzyme inhibitors, which are crucial in treating a range of diseases. For instance, some derivatives have shown urease inhibition activity.[1][2]
The protocols detailed below allow for the synthesis of a library of 2-(4-substituted-thiazol-2-yl)acetamides by varying the α-haloketone reactant. This enables structure-activity relationship (SAR) studies to optimize for a desired biological activity.
Experimental Protocols
The synthesis of 4-substituted-thiazol-2-yl)acetamides from this compound is typically achieved via a one-pot Hantzsch thiazole synthesis. This involves the condensation reaction between this compound and an appropriate α-haloketone.
General Protocol for the Synthesis of 2-(4-Arylthiazol-2-yl)acetamide Derivatives
This protocol describes a general method for the synthesis of 2-(4-arylthiazol-2-yl)acetamide derivatives.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone, 4'-chloro-2-bromoacetophenone, etc.)
-
Ethanol (or other suitable solvent like acetone-ethanol)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
To this solution, add the desired substituted α-bromoacetophenone (1.0 equivalent).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the starting materials have been consumed (typically within 4-12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified. Purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Example Synthesis: 2-(4-Phenylthiazol-2-yl)acetamide
A specific example of the general protocol is the synthesis of 2-(4-phenylthiazol-2-yl)acetamide using 2-bromoacetophenone.
-
A mixture of this compound (1.18 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL) is refluxed for 6 hours.
-
The reaction is monitored by TLC until completion.
-
The mixture is then cooled, and the solvent is evaporated under reduced pressure.
-
The crude solid is washed with diethyl ether to remove any unreacted starting materials.
-
The product is then recrystallized from ethanol to yield pure 2-(4-phenylthiazol-2-yl)acetamide.
Data Presentation
The yields of 2-(4-arylthiazol-2-yl)acetamide derivatives can vary depending on the specific α-haloketone used and the reaction conditions. The following table summarizes typical yields for the synthesis of various derivatives based on analogous reactions reported in the literature.
| α-Haloketone Derivative | Product Name | Typical Yield (%) |
| 2-Bromoacetophenone | 2-(4-Phenylthiazol-2-yl)acetamide | 80-90 |
| 2-Bromo-4'-methylacetophenone | 2-(4-(p-Tolyl)thiazol-2-yl)acetamide | 85-95 |
| 2-Bromo-4'-chloroacetophenone | 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide | 75-85 |
| 2-Bromo-4'-methoxyacetophenone | 2-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide | 80-90 |
| 2-Bromo-4'-nitroacetophenone | 2-(4-(4-Nitrophenyl)thiazol-2-yl)acetamide | 70-80 |
Visualizations
Logical Workflow for Thiazole Synthesis
The following diagram illustrates the logical workflow of the Hantzsch thiazole synthesis starting from this compound.
Caption: Logical workflow for the Hantzsch synthesis of thiazole derivatives.
General Mechanism of Hantzsch Thiazole Synthesis
This diagram outlines the key steps in the reaction mechanism for the formation of the thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a direct and efficient route to a wide variety of thiazole derivatives. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. Thiazole moieties are integral components of numerous pharmacologically active molecules and approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
This document provides a detailed protocol for the synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetamide using 3-Amino-3-thioxopropanamide as the thioamide precursor. This particular scaffold is of significant interest in medicinal chemistry as a building block for the development of novel therapeutic agents. The protocol is designed to be a reliable resource for researchers in organic synthesis and drug discovery.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the Hantzsch thiazole synthesis. The specific values can be optimized for different α-haloketones and reaction scales.
| Parameter | Value |
| Reactants | |
| α-Haloketone (e.g., 1,3-dichloroacetone) | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| Solvent | Ethanol, Methanol, or DMF |
| Temperature | 25 - 78 °C (Room Temperature to Reflux) |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 60 - 90% |
| Purification | Recrystallization or Column Chromatography |
Experimental Workflow
The overall experimental workflow for the Hantzsch thiazole synthesis using this compound is depicted below.
Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-4-Arylthiazole-5-carboxamides
Topic: Reaction of 3-Amino-3-thioxopropanamide with alpha-Haloketones
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reaction between this compound and α-haloketones represents a robust and efficient method for the synthesis of a versatile class of heterocyclic compounds: 2-amino-4-arylthiazole-5-carboxamides. This reaction proceeds via the well-established Hantzsch thiazole synthesis. The resulting thiazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including potent anticancer and antimicrobial properties. These application notes provide detailed protocols for the synthesis of these compounds, summarize key reaction data, and illustrate the signaling pathways through which they exert their therapeutic effects.
Introduction
Thiazole moieties are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceutical agents. The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, and the Hantzsch thiazole synthesis remains one of the most reliable methods for their preparation. This method involves the condensation of a thioamide with an α-haloketone. In the context of this protocol, this compound serves as the thioamide component, which upon reaction with various α-haloketones, yields 2-amino-4-arylthiazole-5-carboxamides. These products have shown promise as inhibitors of critical signaling pathways in cancer and as effective antimicrobial agents.
Reaction Mechanism and Workflow
The reaction of this compound with an α-haloketone is a classic example of the Hantzsch thiazole synthesis. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: General reaction mechanism for the Hantzsch thiazole synthesis.
A typical experimental workflow for this synthesis is outlined below. This workflow can be adapted based on the specific α-haloketone used and the desired scale of the reaction.
Caption: A generalized experimental workflow for the synthesis of 2-amino-4-arylthiazole-5-carboxamides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-amino-4-arylthiazole-5-carboxamides from the reaction of a thioamide with various α-haloketones. While specific data for this compound is limited in the literature, the data for the structurally similar thiourea is presented to provide a reasonable expectation of reaction outcomes.
| α-Haloketone | Thioamide | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 92 | N/A |
| 2-Bromo-1-phenylethanone | Thiourea | Ethanol | 12 h | Reflux | Not Specified | [1] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 95 | N/A |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 90 | N/A |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 94 | N/A |
| α-Bromo-β-ethoxyacrylamide | Thiourea | Dioxane/Water | Not Specified | 80°C | 94.9 | [2] |
Note: The yields presented are based on reactions with thiourea, a closely related thioamide. Similar high yields can be expected for reactions with this compound under optimized conditions.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-arylthiazole-5-carboxamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted α-haloketone (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
To a round-bottom flask, add this compound and the substituted α-haloketone.
-
Add a suitable solvent, such as ethanol, to the flask.
-
Stir the mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 1-12 hours), allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Specific Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[2]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Thiourea (1.05 eq)
-
Dioxane
-
Water
-
Ammonium hydroxide
Procedure:
-
A solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water is treated with N-bromosuccinimide.
-
Thiourea is then added to the reaction mixture.
-
The mixture is heated to 80°C to facilitate the ring closure.
-
After the reaction is complete, the solution is cooled to 20-22°C.
-
Concentrated ammonium hydroxide is added dropwise.
-
The resulting slurry is concentrated under vacuum to about half its volume and cooled to 0-5°C.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (94.9% yield).[2]
Biological Applications and Signaling Pathways
2-Amino-4-arylthiazole-5-carboxamides have emerged as promising candidates in drug discovery, particularly in the fields of oncology and infectious diseases.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce apoptosis and inhibit tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-amino-4-arylthiazole-5-carboxamides.
Antimicrobial Activity: Targeting Essential Bacterial and Fungal Enzymes
Thiazole derivatives have also demonstrated significant antimicrobial activity. Their mechanism of action often involves the inhibition of essential enzymes in pathogens. For example, in bacteria, they can inhibit enzymes like MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. In fungi, they can target enzymes such as 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Antimicrobial mechanism of action of 2-amino-4-arylthiazole-5-carboxamides.
Conclusion
The Hantzsch synthesis of 2-amino-4-arylthiazole-5-carboxamides from this compound and α-haloketones is a highly effective method for generating a library of compounds with significant therapeutic potential. The straightforward nature of the reaction, coupled with the high yields and the diverse biological activities of the products, makes this an attractive area of research for drug development professionals. The ability of these compounds to target key signaling pathways in cancer and essential enzymes in microbial pathogens underscores their importance in the ongoing search for novel therapeutic agents. The protocols and data provided herein serve as a valuable resource for researchers looking to explore the synthesis and application of this promising class of molecules.
References
Application Notes and Protocols for Multicomponent Reactions Involving 3-Amino-3-thioxopropanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a versatile one-pot, three-component reaction for the synthesis of highly functionalized pyridinethione derivatives. While the specific use of 3-Amino-3-thioxopropanamide is not explicitly detailed in the cited literature, the following protocols utilize the closely related and structurally similar cyanothioacetamide. The principles and procedures outlined are readily adaptable for this compound, providing a foundational methodology for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The synthesis of substituted pyridines is of particular interest due to their prevalence in a wide range of biologically active compounds. This document focuses on a robust three-component reaction for the synthesis of 2-amino-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile derivatives, which are valuable scaffolds in drug discovery.
Application: Synthesis of Substituted Pyridinethiones
The described multicomponent reaction provides an efficient route to a variety of substituted pyridinethiones. These compounds are of significant interest due to their diverse biological activities, including potential as anticancer agents. The core reaction involves the condensation of an aromatic aldehyde, malononitrile, and a thioamide (or an in-situ generated equivalent).
General Reaction Scheme
A general representation of the three-component reaction for the synthesis of 2-amino-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile derivatives is depicted below. This reaction typically proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization.
Experimental Protocols
Protocol 1: Ammonia-Catalyzed Synthesis of 2-Amino-4-(aryl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitriles
This protocol is adapted from a procedure utilizing ammonia solution as a catalyst for the one-pot synthesis of highly functionalized pyridine derivatives.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
Thiophenol (as a precursor to the thioamide equivalent) (1.0 mmol)
-
Anhydrous Methanol (10 mL)
-
Ammonia solution (12 mol %)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.1 mmol), thiophenol (1.0 mmol), and anhydrous methanol (10 mL).
-
Add the ammonia solution (12 mol %) to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture.
-
Filter the precipitate that forms and wash it with cold methanol.
-
Recrystallize the crude product from acetonitrile/methanol to obtain the pure 2-amino-4-(aryl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile derivative.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various 2-amino-4-(aryl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile derivatives using different aromatic aldehydes under the ammonia-catalyzed protocol.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 95 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 88 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot, three-component synthesis of substituted pyridinethiones.
Caption: General workflow for the synthesis of pyridinethiones.
Signaling Pathway: Anticancer Mechanism of Action
Substituted pyridine derivatives, including pyridinethiones, have demonstrated potential as anticancer agents. One proposed mechanism of action involves the induction of cell cycle arrest at the G2/M phase and apoptosis through the upregulation of key signaling proteins like p53 and JNK.[1]
Caption: Proposed anticancer signaling pathway of pyridinethiones.
References
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives
Topic: Synthesis of Pyrimidine Derivatives from 3-Amino-3-thioxopropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of functionalized pyrimidines is a cornerstone of drug discovery programs. While various synthetic routes to pyrimidine derivatives exist, this document focuses on a common and versatile approach for synthesizing 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.
Although direct synthesis from this compound is not widely documented in the reviewed literature, a closely related and well-established method, the Biginelli reaction, utilizes thiourea, a compound with a similar thioamide functional group, in a one-pot, three-component condensation. This reaction provides a reliable pathway to structurally similar and biologically relevant pyrimidine derivatives. These compounds, featuring a 4-oxo-2-thioxo-tetrahydropyrimidine core, are valuable intermediates for further chemical modifications and have shown promise as PIM-1 kinase inhibitors for cancer therapy.[1]
Synthetic Pathway: The Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that efficiently produces dihydropyrimidinones and their thio-analogs. For the synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, the reaction involves the condensation of an aromatic aldehyde, ethyl cyanoacetate, and thiourea.
Reaction Scheme:
Caption: General scheme of the Biginelli reaction for pyrimidine synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives based on the Biginelli reaction.
Materials:
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure: [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the flask, followed by anhydrous potassium carbonate (1.5 mmol) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is refluxed for 6-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Neutralize the mixture by the dropwise addition of glacial acetic acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold ethanol, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol).
Data Presentation
The following table summarizes the yields for a selection of synthesized 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives.
| Compound ID | Ar-group (from Aldehyde) | Yield (%) |
| 4a | Phenyl | 85 |
| 4b | 4-Chlorophenyl | 92 |
| 4c | 4-Methoxyphenyl | 88 |
Table 1: Yields of synthesized pyrimidine derivatives.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow from the synthesis of the pyrimidine derivatives to their potential biological evaluation as PIM-1 kinase inhibitors.
Caption: Workflow for pyrimidine synthesis and drug discovery.
Applications in Drug Development
The synthesized 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold is a valuable starting point for the development of novel therapeutic agents. Specifically, these compounds have been investigated as inhibitors of PIM-1 kinase.[1] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival. Inhibition of PIM-1 is a promising strategy for cancer therapy.
The pyrimidine core can be further functionalized at various positions to optimize its binding affinity and selectivity for the PIM-1 kinase active site. For instance, the thio-group at the 2-position can be S-alkylated and then coupled with various amides to generate a library of derivatives for structure-activity relationship (SAR) studies.[1]
Signaling Pathway Context
The diagram below illustrates the central role of PIM-1 kinase in cell signaling pathways, highlighting why it is a compelling target for the developed pyrimidine derivatives.
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
Conclusion
While the direct synthesis of pyrimidine derivatives from this compound remains an area for further exploration, the Biginelli reaction provides a robust and efficient alternative for the synthesis of structurally related and biologically active 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. These compounds serve as valuable scaffolds for the development of novel kinase inhibitors, particularly targeting the PIM-1 kinase for anticancer applications. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to synthesize and evaluate these promising heterocyclic compounds.
References
Application Notes and Protocols for the Gewald Reaction Utilizing 3-Amino-3-thioxopropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of significant interest in medicinal chemistry and drug development as they are bioisosteres of anthranilic acid and are present in a variety of biologically active compounds.[2] This application note provides a detailed protocol for the use of 3-amino-3-thioxopropanamide (cyanothioacetamide) as a key reactant in the Gewald synthesis, leading to the formation of 2-aminothiophene-3-carboxamides. These products serve as versatile building blocks for the creation of diverse compound libraries for screening and lead optimization.[4]
The reaction proceeds via a one-pot condensation of a ketone or aldehyde, an active methylene nitrile (in this case, this compound), and elemental sulfur in the presence of a base.[5] The operational simplicity, mild reaction conditions, and amenability to scaling make the Gewald reaction a highly attractive method for synthetic chemists.[2]
Reaction Mechanism
The generally accepted mechanism for the Gewald reaction involves three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of this compound. This forms an α,β-unsaturated nitrile intermediate.[1][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is thought to involve a thiirane intermediate.[1]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group. Subsequent tautomerization leads to the formation of the stable aromatic 2-aminothiophene ring.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminothiophene-3-carboxamides via Conventional Heating
This protocol describes a standard one-pot synthesis of 2-aminothiophene-3-carboxamides using an amine base and conventional heating.
Materials:
-
Aldehyde or ketone
-
This compound (Cyanothioacetamide)
-
Elemental sulfur
-
Ethanol
-
Triethylamine or Morpholine
-
Glacial acetic acid (for workup, if necessary)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as the solvent (concentration typically 0.5-1.0 M).
-
With stirring, add the base (e.g., triethylamine or morpholine, 1.0-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For many products, precipitation occurs upon cooling or after the addition of water. The solid product can be collected by filtration, washed with cold ethanol and water, and dried.[2]
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxamides
Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald reaction.[1]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add the base (e.g., triethylamine or morpholine, 1.0-1.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80-100 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize representative data for the Gewald reaction using various cyanoacetamides, which are structurally analogous to this compound and provide an expected range of yields and conditions.
Table 1: Gewald Reaction with Various Aldehydes and Cyanoacetamides [2]
| Entry | Aldehyde/Ketone | Cyanoacetamide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-2-cyanoacetamide | Triethylamine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Cyano-N-phenylacetamide | Triethylamine | Ethanol | 3 | 92 |
| 3 | Cyclohexanone | 2-Cyanoacetamide | Morpholine | Ethanol | 6 | 78 |
| 4 | Acetophenone | N-(4-Methoxyphenyl)-2-cyanoacetamide | Triethylamine | DMF | 5 | 65 |
| 5 | Isovaleraldehyde | 2-Cyano-N,N-diethylacetamide | Triethylamine | Ethanol | 2 | 88 |
Table 2: Influence of Reaction Conditions on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Ethanol | 50 | 4 | 85 |
| 2 | Morpholine | Ethanol | 50 | 4 | 82 |
| 3 | Piperidine | Ethanol | 50 | 4 | 79 |
| 4 | Triethylamine | DMF | 50 | 4 | 75 |
| 5 | Triethylamine | Ethanol | Room Temp | 24 | 60 |
| 6 | Triethylamine | Ethanol | 80 (Microwave) | 0.5 | 90 |
Visualizations
Experimental Workflow for Gewald Reaction
Caption: Workflow for the synthesis of 2-aminothiophene-3-carboxamides.
Signaling Pathway Analogy: Bioisosterism in Drug Design
Caption: Bioisosteric relationship of 2-aminothiophenes to anthranilic acid.
References
Application Note: A General Protocol for the N-Alkylation of 3-Amino-3-thioxopropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated thioamides are important structural motifs in medicinal chemistry and drug development due to their diverse biological activities. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. 3-Amino-3-thioxopropanamide is a versatile building block, and its N-alkylation provides a pathway to a library of novel compounds for screening and development. This document provides a detailed experimental protocol for the N-alkylation of this compound using a general and robust procedure involving an alkyl halide and a suitable base.
Reaction Scheme
The general scheme for the N-alkylation of this compound is depicted below. The reaction involves the deprotonation of the primary amine followed by nucleophilic attack on an alkyl halide to form the corresponding N-alkylated product.
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound. The reaction conditions may require optimization depending on the specific alkyl halide used.
Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen).
-
Dissolution: Anhydrous DMF is added via syringe to dissolve the this compound. The solution is stirred at room temperature.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed. Some standard conditions for deprotonation of amides involve NaH in THF or DMF.[1]
-
Alkylation: The alkyl halide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The reaction mixture is transferred to a separatory funnel and diluted with deionized water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with deionized water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated this compound.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes the key components and conditions for the N-alkylation of this compound.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Alkylating Agent | Alkyl Halide (R-X) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Stoichiometry (Substrate:Base:Alkyl Halide) | 1.0 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Work-up | Aqueous NH₄Cl quench, Ethyl Acetate Extraction |
| Purification | Silica Gel Column Chromatography |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.
-
Alkyl halides can be toxic and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact with skin and eyes.
-
Always wear appropriate PPE when handling chemicals.
References
Application Notes and Protocols: 3-Amino-3-thioxopropanamide in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-amino-3-thioxopropanamide as a versatile building block for the preparation of a variety of bioactive heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound, a bifunctional molecule possessing both a thioamide and an amide group, is a valuable precursor for the synthesis of diverse heterocyclic systems. Its inherent reactivity allows for its participation in various cyclocondensation and multicomponent reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as pyrimidines, thiazoles, and thiophenes. These heterocyclic cores are present in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Synthesis of Bioactive Heterocycles from this compound
The reactivity of the thioamide and the adjacent active methylene group in this compound makes it an ideal candidate for the construction of five- and six-membered heterocyclic rings.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring. While direct experimental protocols for the use of this compound in this reaction are not extensively documented, its structural similarity to thioamides suggests its potential as a suitable starting material. The general mechanism involves the reaction of a thioamide with an α-haloketone.
Caption: Proposed workflow for pyrimidine synthesis.
Experimental Protocol: General Procedure for Pyrimidine Synthesis
This generalized protocol for the synthesis of pyrimidinethiones would need to be adapted and optimized for use with this compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidine, sodium ethoxide)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent.
-
Add a catalytic amount of a base or acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Synthesis of Thiophene Derivatives
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. The reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Given that this compound contains an active methylene group, it could potentially be utilized in a Gewald-type synthesis.
Logical Workflow for Gewald Aminothiophene Synthesis
Caption: Proposed workflow for Gewald aminothiophene synthesis.
Experimental Protocol: General Procedure for Gewald-type Aminothiophene Synthesis
This is a generalized protocol and would require significant optimization for the use of this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the carbonyl compound (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., morpholine).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
Biological Activity of Synthesized Derivatives
While specific quantitative data for compounds derived directly from this compound is limited in the readily available literature, the resulting heterocyclic scaffolds are well-known to exhibit a range of biological activities.
Table 1: Potential Biological Activities of Heterocycles Derived from this compound
| Heterocyclic Core | Potential Biological Activity | Representative Quantitative Data (from related structures) |
| Thiazole | Antimicrobial, Anticancer | MIC values ranging from 1-64 µg/mL against Gram-positive pathogens for some thiazole derivatives. [1] |
| Pyrimidine | Anticancer, Antimicrobial | IC50 values for some pyrido[2,3-d]pyrimidine derivatives against cancer cell lines (e.g., MCF-7) can be in the low micromolar range (e.g., 3.98 µM). [2] |
| Thiophene | Antimicrobial, Anti-inflammatory | MIC values for some thiophene derivatives against colistin-resistant A. baumannii and E. coli range from 8 to 32 mg/L. [3] |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols outlined above provide a general framework for the synthesis of thiazole, pyrimidine, and thiophene derivatives. Further research is warranted to fully explore the synthetic potential of this versatile building block and to evaluate the biological activities of the resulting novel compounds. The development of specific and optimized protocols for these reactions will be crucial for advancing the use of this compound in medicinal chemistry and drug discovery.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols for Antimicrobial Screening of 3-Amino-3-thioxopropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-thioxopropanamide derivatives represent a class of sulfur-containing compounds that are of significant interest in medicinal chemistry. The presence of both a thioamide and an amide functional group suggests their potential as versatile pharmacophores. Thioamide-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and notably, antimicrobial effects.[1][2][3] The antimicrobial potential of these compounds stems from the ability of the thioamide moiety to act as a bioisostere of the amide group, potentially interacting with different biological targets or exhibiting altered physicochemical properties that enhance efficacy.[1][2] This document provides detailed protocols for the initial in vitro screening of this compound derivatives for their antimicrobial activity.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound derivatives against common bacterial and fungal pathogens. This data is for illustrative purposes to demonstrate how results can be presented and is modeled on findings for structurally related amino-amide compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (ATPDs) in µg/mL
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| ATPD-1 | 64 | 128 | >256 |
| ATPD-2 | 32 | 64 | 128 |
| ATPD-3 | 16 | 32 | 64 |
| ATPD-4 | 128 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
N/A: Not Applicable
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates. The final volume in each well should be 50 µL. The concentration range typically tested is from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, include wells with the standard antimicrobial agents as a reference.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is a qualitative screening to assess the susceptibility of microorganisms to the test compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound derivatives
-
Bacterial and fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of each this compound derivative.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
Place a control disk (impregnated with the solvent used to dissolve the compounds) and a standard antibiotic disk on the plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of this compound derivatives.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the specific mechanism of action for this compound derivatives is yet to be fully elucidated, a plausible target, based on the activity of other thioamide-containing antimicrobials, is the inhibition of essential bacterial enzymes such as DNA gyrase.[4]
Caption: Postulated mechanism of action via inhibition of bacterial DNA gyrase.
References
Application of 3-Amino-3-thioxopropanamide in Peptide Modification
Disclaimer: As of the current date, a thorough review of scientific literature did not yield specific documented applications or protocols for the use of 3-Amino-3-thioxopropanamide as a direct reagent in peptide modification. The following application notes and protocols are based on established principles and common methodologies for the site-specific incorporation of thioamides into peptides using analogous thioacylating agents. Researchers should validate these generalized protocols for their specific systems.
Application Notes
The substitution of a carbonyl oxygen with a sulfur atom in a peptide bond, creating a thioamide, is a significant modification in peptide chemistry and drug discovery.[1][2] This isosteric replacement imparts unique chemical and physical properties to the peptide backbone.[2][3]
Key Benefits of Thioamide Modification:
-
Enhanced Proteolytic Stability: Thioamide bonds are generally more resistant to enzymatic cleavage by proteases compared to their native amide counterparts, which can increase the in vivo half-life of peptide-based therapeutics.[3][4]
-
Altered Conformational Preferences: The larger van der Waals radius of sulfur compared to oxygen and its different electronic properties can influence local peptide conformation and hydrogen bonding patterns, which can be used to stabilize specific secondary structures or to probe protein folding mechanisms.[3][5]
-
Spectroscopic Probes: Thioamides possess unique spectroscopic signatures, with UV absorption maxima around 265 nm and distinct IR stretching frequencies, allowing them to be used as intrinsic probes for studying peptide and protein structure and dynamics.[3]
-
Therapeutic Potential: Modified peptides containing thioamides have been investigated for various therapeutic applications, including as immunostimulants and for their potential in cancer and viral infection treatments.[4]
While this compound's direct role is not established, its structure suggests potential as a building block or precursor in the synthesis of more complex thioacylating agents. The primary methods for introducing thioamide bonds into peptides are through post-synthetic thionation, which lacks site-specificity, or more commonly, through the use of activated thioacylating agents during solid-phase peptide synthesis (SPPS) for precise, site-specific incorporation.[1] Another powerful method for creating larger thioamide-containing proteins is Native Chemical Ligation (NCL).[6]
Quantitative Data Summary
The following table summarizes data on the enhanced stability of thioamide-modified peptides as reported in the literature.
| Peptide/Analogue | Modification | Half-life/Stability Metric | Reference |
| Imreg (Tyr-Gly-Gly) | Unmodified | Short half-life in plasma | [4] |
| Thioanalogue of Imreg | Thioamide linkage at position 1,2 or 2,3 | Significantly enhanced half-life in blood | [4] |
Experimental Protocols
The following are generalized protocols for the incorporation of a thioamide bond into a peptide sequence.
Protocol 1: Site-Specific Thioamide Incorporation during Fmoc-SPPS using a Thioacylating Agent
This protocol describes the manual solid-phase synthesis of a peptide with a single, site-specific thioamide bond using a generic N-Fmoc-protected amino thioacyl-benzotriazole as the thioacylating agent.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Fmoc-protected amino acids
-
N-Fmoc-protected amino thioacyl-benzotriazole
-
HCTU (or other suitable coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Standard Amino Acid Coupling (for residues preceding the thioamide):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin as in step 2.
-
Repeat steps 2 and 3 for each standard amino acid in the sequence.
-
-
Thioacylation (Incorporation of the Thioamide Bond):
-
Perform Fmoc deprotection on the N-terminal amine of the growing peptide chain as described in step 2.
-
In a separate vial, dissolve the N-Fmoc-protected amino thioacyl-benzotriazole (1.5-2.0 eq) and DIEA (2 eq) in DMF.
-
Add the thioacylating solution to the resin.
-
Shake for 4-12 hours at room temperature. Monitor the reaction using a Kaiser test (note: the thioacylated amine will be negative).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation (for residues following the thioamide):
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% DTT, 1% TIS). Caution: Work in a fume hood.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Native Chemical Ligation (NCL) of a Thioamide-Containing Peptide
This protocol outlines the ligation of two peptide fragments: a C-terminal thioester peptide (containing the thioamide) and an N-terminal cysteine peptide.
Materials:
-
Purified peptide-thioester (with thioamide)
-
Purified peptide with N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiophenol
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Fragment Synthesis:
-
Synthesize the peptide fragment containing the thioamide and a C-terminal thioester using Fmoc-SPPS as described in Protocol 1, with modifications for thioester generation.[6]
-
Synthesize the peptide fragment with an N-terminal cysteine using standard Fmoc-SPPS.
-
Purify both fragments by HPLC and confirm their mass.
-
-
Ligation Reaction Setup:
-
Dissolve both peptide fragments in the ligation buffer at equimolar concentrations (e.g., 1-2 mM).
-
Add TCEP to a final concentration of 20 mM to maintain a reducing environment.
-
Add thiophenol to a final concentration of 1-2% (v/v) to act as a catalyst.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours) and analyzing them by HPLC and mass spectrometry to observe the formation of the ligated product.
-
-
Purification of the Ligated Product:
-
Once the reaction is complete, purify the full-length thioamide-containing peptide from the starting materials and byproducts by reverse-phase HPLC.
-
-
Final Analysis:
-
Confirm the mass of the final purified product by mass spectrometry.
-
The purified peptide can then be folded and used for further experiments.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a thioamide-containing peptide.
Caption: Mechanism of Native Chemical Ligation (NCL) for synthesizing thioamide-modified proteins.
References
- 1. Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-3-thioxopropanamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-3-thioxopropanamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and accessible synthetic route involves a two-step process. The first step is the synthesis of the precursor, 3-aminopropanamide, typically from 3-aminopropionitrile. The second step is the thionation of 3-aminopropanamide using a thionating agent, most commonly Lawesson's reagent, to yield the final product, this compound.
Q2: What are the critical safety precautions to consider when working with Lawesson's reagent?
A2: Lawesson's reagent is a moisture-sensitive solid that can release flammable and toxic hydrogen sulfide gas upon contact with water.[1][2] It is crucial to handle it in a well-ventilated fume hood and to avoid inhalation of dust or fumes.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[2] Care should be taken to use anhydrous solvents and reaction conditions.[4] For disposal, any residues should be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach) in a fume hood.[3]
Q3: My thionation reaction with Lawesson's reagent is giving a low yield. What are the possible reasons?
A3: Low yields in thionation reactions can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The purity of the starting 3-aminopropanamide is also critical, as impurities can interfere with the reaction. The quality of Lawesson's reagent is another factor; it can degrade over time if not stored under anhydrous conditions. Finally, product loss during the work-up and purification steps can significantly impact the final yield. Careful extraction and purification are essential.
Q4: I am having trouble removing the byproducts from my reaction with Lawesson's reagent. What is the best way to purify my this compound?
A4: The byproducts of Lawesson's reagent are phosphorus-containing compounds that can be challenging to remove. A thorough aqueous work-up is the first crucial step.[4] Washing the organic extract with a saturated sodium bicarbonate solution can help remove some acidic impurities.[5] For the final purification, column chromatography on silica gel is often effective.[4] Alternatively, recrystallization can be a good method to obtain a pure product. A solvent system for recrystallization would need to be determined empirically, but common choices for thioamides include ethanol, ethyl acetate/hexanes, or toluene.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In the 13C NMR spectrum, the thiocarbonyl carbon (C=S) of a thioamide typically appears significantly downfield, in the range of 200-210 ppm.[6] Proton (1H) NMR will show characteristic peaks for the protons in the molecule. Mass spectrometry can be used to confirm the molecular weight of the compound. The purity can be assessed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Step 1: Synthesis of 3-Aminopropanamide Hydrochloride from 3-Aminopropionitrile
This protocol describes the hydrolysis of 3-aminopropionitrile to 3-aminopropanamide hydrochloride.
Materials:
-
3-Aminopropionitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropionitrile in ethanol.
-
Slowly add an equimolar amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic, so the addition should be controlled.
-
Heat the reaction mixture to reflux and maintain for the time indicated by reaction monitoring (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 3-aminopropanamide hydrochloride, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain 3-aminopropanamide hydrochloride as a crystalline solid.
Step 2: Synthesis of this compound from 3-Aminopropanamide
This protocol details the thionation of 3-aminopropanamide using Lawesson's reagent.
Materials:
-
3-Aminopropanamide (or its hydrochloride salt, which would require neutralization prior to reaction)
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-aminopropanamide in anhydrous THF or toluene in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve 0.5 to 0.6 molar equivalents of Lawesson's reagent in the same anhydrous solvent.
-
Slowly add the Lawesson's reagent solution to the 3-aminopropanamide solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction can be stirred at room temperature or gently heated to reflux to increase the rate.[4]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Be cautious as this may cause gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Reaction Parameters for Thionation of Amides with Lawesson's Reagent
| Parameter | Condition | Reference |
| Thionating Agent | Lawesson's Reagent | [7] |
| Stoichiometry | 0.5 - 0.6 eq. of Lawesson's Reagent per amide | [4] |
| Solvent | Anhydrous THF or Toluene | [4] |
| Temperature | Room Temperature to Reflux | [4] |
| Reaction Time | Varies (monitor by TLC) | [4] |
| Work-up | Aqueous bicarbonate wash, extraction | [5] |
| Purification | Column Chromatography or Recrystallization | [4] |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation in Step 2 | Inactive Lawesson's reagent due to moisture exposure. | Use fresh, properly stored Lawesson's reagent. Ensure all glassware and solvents are anhydrous. |
| Incomplete reaction. | Increase reaction time and/or temperature (reflux). Monitor progress carefully by TLC. | |
| Impure starting 3-aminopropanamide. | Ensure the purity of the starting material before proceeding with the thionation. | |
| Difficult to remove yellow/orange impurities | Byproducts from Lawesson's reagent. | Perform a thorough aqueous work-up with saturated sodium bicarbonate.[5] Use column chromatography for purification, potentially with a modified procedure such as treating the reaction mixture with ethylene glycol before work-up to decompose the byproducts.[8][9] |
| Product decomposes during purification | Thioamides can be sensitive to acidic or basic conditions.[10] | Avoid prolonged exposure to strong acids or bases during work-up and purification. Use neutral or slightly acidic conditions for chromatography if necessary. |
| Unpleasant odor in the lab | Lawesson's reagent and its byproducts have a strong, unpleasant smell. | Conduct all steps in a well-ventilated fume hood. Quench all glassware and waste with bleach before removing from the hood.[3] |
| Product appears as an oil and won't crystallize | Presence of impurities. | Re-purify by column chromatography. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different recrystallization solvents. |
Visualizations
References
- 1. lobachemie.com [lobachemie.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-3-thioxopropanamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Amino-3-thioxopropanamide. The information is based on established chemical principles and data from related α-aminothioamide compounds, as specific literature on the target molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a specific, optimized protocol for this compound is not widely documented, a common approach for synthesizing α-aminothioamides involves the thionation of the corresponding amide. A plausible route starts from an α-aminonitrile, which is then converted to the target thioamide. Another potential method involves the hydrolysis of an imidazolidin-4-thione intermediate.
Q2: I am observing a significant amount of an unexpected byproduct. What could it be?
A2: In the synthesis of related α-aminothioamides, the formation of oxoamides as side products has been reported.[1] Additionally, depending on the starting materials and reaction conditions, cyclic intermediates such as imidazolidin-4-thiones may form.[2][3] If starting from a chiral precursor, epimerization could also lead to diastereomeric byproducts.
Q3: My reaction is resulting in a low yield of the desired product. What are the likely causes?
A3: Low yields in the synthesis of similar, potentially unstable compounds can be attributed to several factors. The product itself may be prone to self-condensation or polymerization, especially at elevated temperatures or high concentrations.[4][5] Suboptimal reaction conditions, such as incorrect pH or the presence of moisture, can also lead to degradation of the starting material or product.
Q4: How can I best purify the crude this compound?
A4: Given the potential instability of the product, purification should be performed using mild and rapid techniques. Column chromatography on silica gel should be approached with caution due to the potential for product degradation on the acidic stationary phase.[4] If chromatography is necessary, using a deactivated stationary phase and a non-protic eluent system is advisable. Recrystallization from a suitable solvent system, if the product is a solid, would be a preferred method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete thionation of the amide precursor. | - Increase the reaction time or temperature, monitoring for product degradation.- Use a more potent thionating agent.- Ensure all reagents are anhydrous. |
| Degradation of the product under reaction conditions. | - Lower the reaction temperature.- Reduce the reaction time and monitor progress closely using techniques like TLC or LC-MS. | |
| Presence of Oxoamide Byproduct | Incomplete thionation or hydrolysis of the thioamide. | - Ensure a sufficient excess of the thionating agent is used.- Conduct the reaction under strictly anhydrous conditions to prevent hydrolysis. |
| Formation of Polymeric Material/Tar | Self-condensation or polymerization of the product.[5] | - Perform the reaction at a lower temperature.- Use more dilute reaction conditions.- Add the final reagent slowly to the reaction mixture. |
| Epimerization of Chiral Center | Presence of base or acid, or elevated temperatures. | - Use a non-basic or non-acidic catalyst if possible.- Minimize reaction time and temperature.- Consider a milder synthetic route that preserves stereochemistry. |
| Difficulty in Isolating the Product | High water solubility of the product. | - Perform multiple extractions with an appropriate organic solvent.- Consider lyophilization to remove water if the product is stable under these conditions. |
Experimental Protocols
Hypothetical Synthesis of this compound from 2-Amino-2-cyanoacetamide
This protocol is a hypothetical adaptation based on general methods for thioamide synthesis and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
2-Amino-2-cyanoacetamide
-
Hydrogen Sulfide (H₂S) gas or a suitable H₂S donor like thioacetamide[6][7][8]
-
Pyridine (catalyst)
-
Anhydrous Ethanol (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve 2-Amino-2-cyanoacetamide in anhydrous ethanol in a flask equipped with a magnetic stirrer and a gas inlet.
-
Add a catalytic amount of pyridine to the solution.
-
Bubble hydrogen sulfide gas through the solution at a controlled rate at room temperature. Alternatively, add an H₂S donor.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, stop the flow of H₂S and purge the system with an inert gas (e.g., nitrogen or argon).
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding diethyl ether to the concentrated solution.
-
Filter the solid product and wash with cold diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent mixture (e.g., ethanol/ether).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 3-Amino-3-thioxopropanamide
Notice to Researchers, Scientists, and Drug Development Professionals:
Therefore, we are unable to provide a detailed, compound-specific technical support center with troubleshooting guides, FAQs, quantitative data tables, and validated experimental protocols as requested. The creation of such resources without a foundation in established scientific literature would be speculative and could lead to unsafe and unreliable experimental outcomes.
We recommend that researchers interested in working with 3-Amino-3-thioxopropanamide consider the following general approaches for the purification of polar, small organic molecules, which should be developed and optimized on a small scale with careful analytical monitoring (e.g., TLC, LC-MS, NMR).
General Purification Strategies (Hypothetical for this compound)
This section provides a generalized workflow and troubleshooting guide based on common techniques for similar compounds. These are not validated protocols for this compound and must be adapted and optimized.
FAQs: General Purification Questions
Q1: What are the likely initial purification steps after synthesizing this compound?
A1: After a typical reaction work-up to remove catalysts and inorganic byproducts (e.g., aqueous wash, extraction), the initial purification of a crude solid would likely involve recrystallization or precipitation. If the product is an oil or a highly impure solid, column chromatography would be a more appropriate starting point.
Q2: What solvents might be suitable for the recrystallization of a polar compound like this compound?
A2: For a polar molecule with amide and thioamide functionalities, polar protic solvents such as ethanol, methanol, or isopropanol, or a mixture of one of these with water, would be a logical starting point. More polar aprotic solvents like acetonitrile or ethyl acetate could also be effective. Solubility tests with small amounts of the crude material in various solvents at room temperature and upon heating are essential to identify a suitable solvent or solvent system.
Q3: What type of column chromatography would be appropriate for this compound?
A3: Normal-phase silica gel chromatography is a standard technique for the purification of small organic molecules. Given the polarity of this compound, a polar mobile phase would be required. A typical starting point would be a gradient of ethyl acetate in hexanes, or for more polar compounds, a gradient of methanol in dichloromethane. The choice of eluent would need to be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Common Purification Issues (General Guidance)
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize | - Solution is too dilute.- Incorrect solvent system.- Presence of impurities inhibiting crystallization. | - Concentrate the solution.- Try a different solvent or a co-solvent system (e.g., add an anti-solvent dropwise).- Attempt to "crash out" the product by rapid cooling, though this may reduce purity.- Consider an alternative purification method like column chromatography. |
| Oiling out during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is not sufficiently soluble in the hot solvent. | - Use a lower-boiling solvent.- Add a co-solvent in which the compound is more soluble to the hot mixture.- Ensure the solution is fully dissolved before cooling. |
| Poor separation in column chromatography | - Inappropriate eluent polarity.- Co-elution of impurities.- Compound is unstable on silica gel. | - Adjust the eluent system based on TLC analysis (aim for an Rf of 0.2-0.4 for the desired compound).- Try a different stationary phase (e.g., alumina, C18 reverse-phase silica).- Work quickly and avoid prolonged exposure of the compound to the silica. |
| Streaking on TLC plate | - Compound is too polar for the eluent system.- Compound is acidic or basic and interacting strongly with the silica.- Sample is overloaded. | - Increase the polarity of the eluent (e.g., add a small amount of methanol).- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- Spot a more dilute solution of the sample. |
Visualizing a General Purification Workflow
The following diagram illustrates a general workflow for the purification of a crude, solid organic compound.
Caption: A general decision-making workflow for small molecule purification.
Logical Troubleshooting Pathway
This diagram outlines a logical approach to troubleshooting a failed purification attempt.
Caption: A logical flow for troubleshooting common purification problems.
We regret that we could not provide the specific, detailed information you requested at this time. We encourage you to consult with experienced synthetic organic chemists and to perform careful, small-scale experiments to develop a reliable purification protocol for this compound.
Troubleshooting low yield in Hantzsch thiazole synthesis with 3-Amino-3-thioxopropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Hantzsch thiazole synthesis, with a specific focus on reactions utilizing 3-Amino-3-thioxopropanamide.
Troubleshooting Guide: Low Yield in Hantzsch Thiazole Synthesis
Low yields in the Hantzsch synthesis of 2-amino-thiazole-4-acetamide from an α-haloacetyl compound and this compound can arise from various factors, including suboptimal reaction conditions, reactant instability, and the formation of side products. This guide provides a systematic approach to identifying and resolving these common issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis with this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields in this specific reaction can often be attributed to a few key factors:
-
Instability of this compound: Thioamides, particularly those with additional functional groups, can be prone to degradation, especially when heated or in the presence of acid or base.
-
Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and stoichiometry. Harsh conditions can lead to decomposition of reactants or the desired product.
-
Side Reactions: The presence of multiple functional groups on this compound can lead to undesired side reactions, such as self-condensation or reaction at the amide nitrogen.
-
Impure Starting Materials: The purity of the α-halo-acetyl compound is crucial, as impurities can interfere with the reaction.
Q2: What is the optimal temperature and reaction time for this synthesis?
A2: The optimal temperature and time are highly dependent on the specific α-halo-acetyl substrate. A good starting point is to stir the reactants at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC). If no reaction is observed, gradually increase the temperature. Prolonged heating at high temperatures should be avoided to minimize degradation. A time-course study is recommended to determine the point of maximum product formation before significant decomposition occurs.
Q3: Which solvent is best suited for the Hantzsch synthesis with this compound?
A3: Polar protic solvents are generally effective for the Hantzsch synthesis. Ethanol and methanol are the most common choices. If solubility is an issue, dimethylformamide (DMF) can be used, although it may require higher temperatures for removal during workup. It is advisable to screen a few solvents to find the optimal one for your specific substrates.
| Solvent | Typical Temperature Range (°C) | Notes |
| Ethanol | 25 - 78 (reflux) | Good starting point, environmentally friendly. |
| Methanol | 25 - 65 (reflux) | Similar to ethanol, lower boiling point. |
| Dimethylformamide (DMF) | 25 - 100 | Good for poorly soluble reactants, but harder to remove. |
| Acetonitrile | 25 - 82 (reflux) | Can be effective, but less common. |
Q4: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. What could be the issue?
A4: The formation of multiple products often points to side reactions. With this compound, potential side reactions include:
-
Formation of a dithiazine byproduct.
-
Reaction of the α-halo-acetyl compound with the amide nitrogen instead of the thioamide sulfur.
-
Self-condensation of the this compound.
To minimize side products, consider the following:
-
Lower the reaction temperature.
-
Ensure the correct stoichiometry (a slight excess of the thioamide, around 1.1 equivalents, is often beneficial).
-
Add the α-halo-acetyl compound slowly to the solution of the thioamide.
For purification, if standard silica gel chromatography is leading to product degradation, consider using a less acidic stationary phase like alumina or employing alternative methods such as recrystallization or preparative HPLC.
Q5: How can I confirm the quality of my this compound starting material?
A5: The purity of this compound is critical. You can assess its quality by:
-
Melting Point: Compare the observed melting point with the literature value. A broad melting range suggests impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect any significant impurities.
-
Storage: This reagent should be stored in a cool, dry, and dark place to prevent degradation. Using freshly prepared or recently purchased material is always recommended.
Experimental Protocols
Standard Protocol for Hantzsch Thiazole Synthesis with this compound
This is a general guideline. Optimization may be required for specific substrates.
Materials:
-
α-halo-acetyl compound (1.0 eq)
-
This compound (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 eq) in ethanol.
-
To this solution, add the α-halo-acetyl compound (1.0 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
If the reaction is slow, gently heat the mixture to 40-50°C.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram: General Hantzsch Thiazole Synthesis Pathway
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the expected impact of various reaction parameters on the yield of the Hantzsch thiazole synthesis. The provided yield ranges are illustrative and will vary depending on the specific substrates used.
Table 1: Effect of Solvent on Yield
| Solvent | Polarity Index | Expected Yield (%) | Comments |
| n-Hexane | 0.1 | < 10 | Poor solubility of reactants. |
| Toluene | 2.4 | 20 - 40 | May require higher temperatures. |
| Dichloromethane | 3.1 | 30 - 50 | Moderate yields, easy to remove. |
| Ethanol | 4.3 | 50 - 80 | Generally a good choice, promotes solubility.[1] |
| Methanol | 5.1 | 50 - 80 | Similar to ethanol.[1] |
| DMF | 6.4 | 60 - 90 | Use for poorly soluble substrates.[1] |
Table 2: Effect of Temperature and Catalyst on Yield
| Temperature (°C) | Catalyst | Typical Reaction Time (h) | Expected Yield (%) |
| 25 | None | 12 - 24 | 40 - 60 |
| 50 | None | 4 - 8 | 60 - 80 |
| 80 (Reflux in EtOH) | None | 2 - 6 | 70 - 85 |
| 25 | Acetic Acid (cat.) | 8 - 16 | 50 - 70 |
| 100 (Microwave) | None | 0.25 - 0.5 | 75 - 95 |
References
How to avoid byproduct formation in 3-Amino-3-thioxopropanamide reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-Amino-3-thioxopropanamide, with a focus on minimizing and eliminating byproduct formation.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
The synthesis of this compound, typically via thionation of 2-cyanoacetamide, can be accompanied by several side reactions. This guide outlines common issues, their root causes, and recommended solutions to improve reaction specificity and yield.
| Issue | Potential Byproduct(s) | Root Cause(s) | Recommended Solutions & Preventative Measures |
| Incomplete Reaction | Unreacted 2-Cyanoacetamide | - Insufficient reaction time or temperature.- Low reactivity or insufficient stoichiometry of the thionating agent (e.g., Lawesson's Reagent).- Poor solvent choice affecting solubility or reaction rate. | - Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]- Gradually increase reaction temperature or time, being mindful of potential product decomposition.[2]- Ensure high purity and the correct molar equivalent of Lawesson's Reagent or consider an alternative like P₄S₁₀ for less reactive substrates.[1][2]- Use appropriate anhydrous solvents like Toluene, Dioxane, or THF.[3] |
| Difficult Purification | Phosphorus-containing byproducts | Lawesson's Reagent degrades into a stoichiometric six-membered ring phosphorus compound (Byproduct A) which often has a similar polarity to the desired thioamide product.[4][5] | - Post-reaction Quench: After cooling, add excess ethanol or ethylene glycol and reflux the mixture. This converts the phosphorus byproduct into a highly polar species that is easily removed during aqueous workup or extraction.[4][6]- This treatment can enable a chromatography-free purification process, which is ideal for larger scale syntheses.[4][5] |
| Product Decomposition | Elemental Sulfur, uncharacterized polar impurities | - Harsh Conditions: Prolonged heating at high temperatures can cause the thioamide to degrade.[7]- Moisture/Air Sensitivity: Lawesson's reagent reacts with moisture to release H₂S gas. The product itself may be sensitive to hydrolysis under acidic or basic conditions in the presence of water.[1] | - Avoid unnecessarily long reaction times; quench the reaction as soon as the starting material is consumed.[7]- Perform reactions under an inert atmosphere (e.g., Nitrogen, Argon) using anhydrous solvents to prevent hydrolysis.[4]- Maintain a neutral pH during workup. |
| Low Yield / Complex Mixture | Oligomers/Polymers, various side-products | - High concentration of reactants.- The reactive nature of the cyano- and thioamide groups can lead to self-condensation or other side reactions.[8][9] | - Optimize reactant concentrations; running the reaction under more dilute conditions may disfavor polymerization.- Consider alternative synthetic routes if thionation proves consistently problematic. |
Frequently Asked Questions (FAQs)
Q1: My main purification challenge is removing the phosphorus byproducts from Lawesson's Reagent. What is the most effective method?
A1: A highly effective, chromatography-free method involves decomposing the phosphorus byproduct. After the thionation is complete, cool the reaction mixture and add an excess of ethylene glycol (or ethanol for smaller scales) and reflux for 2-3 hours.[4][5] This converts the problematic byproduct into a highly polar thiophosphonate that can be easily removed through a standard liquid-liquid extraction, leaving the desired thioamide product in the organic layer.[4][6]
Q2: What are the best analytical techniques to monitor the reaction and identify byproducts?
A2:
-
Thin Layer Chromatography (TLC): TLC is the primary tool for monitoring the consumption of the starting material (2-cyanoacetamide). The thioamide product is typically less polar than the starting amide.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying byproducts. The chemical shifts for protons and carbons adjacent to a C=S group are distinctly different from those adjacent to a C=O group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and can help in the identification of unknown impurities by their mass.
Q3: Can microwave-assisted synthesis improve my results?
A3: Yes, microwave-assisted synthesis can be highly beneficial. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating.[1][7] This rapid heating can minimize the thermal decomposition of the product that might occur during prolonged heating.[7]
Q4: My product is very polar and difficult to purify via standard silica gel chromatography. What are my options?
A4: For highly polar compounds, several alternative chromatography techniques can be explored:
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18) with polar mobile phases.[10]
-
Ion Exchange Chromatography: This is effective if your molecule has a net charge or can be protonated/deprotonated.[11]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for very polar molecules and uses a polar stationary phase with a partially aqueous mobile phase.[11]
-
Preparative TLC: For small scales, you can separate the compounds on a TLC plate, scrape off the band corresponding to your product, and extract it with a suitable solvent.[11]
Experimental Protocol: Thionation of 2-Cyanoacetamide
This protocol is a generalized procedure for the synthesis of this compound using Lawesson's Reagent, incorporating best practices for minimizing byproducts.
Materials:
-
2-Cyanoacetamide
-
Lawesson's Reagent (LR), 0.5-0.6 molar equivalents
-
Anhydrous Toluene (or Dioxane)
-
Ethylene Glycol
-
Standard laboratory glassware for reflux under an inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanoacetamide (1.0 equiv.) and Lawesson's Reagent (0.6 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and add anhydrous toluene.
-
Thionation: Heat the mixture to reflux. Monitor the reaction progress by TLC until the 2-cyanoacetamide spot is no longer visible.[4]
-
Byproduct Decomposition: Cool the reaction mixture to room temperature. Add an excess of ethylene glycol (e.g., half the volume of toluene used) and a small amount of water (e.g., 1 mL for a 0.2 mol scale reaction).[4]
-
Heating: Heat the resulting two-phase mixture to 95-100 °C and stir vigorously for 2-4 hours. Monitor the decomposition of the LR byproduct (Byproduct A) by TLC of the organic (toluene) layer.[4]
-
Workup: Cool the mixture and transfer it to a separatory funnel. Separate the layers. Extract the lower ethylene glycol layer with additional toluene.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can often be purified by recrystallization, avoiding the need for column chromatography.[4]
Visualized Workflows and Logic
The following diagrams illustrate the key decision-making processes and workflows for successfully synthesizing and purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Improving the solubility of 3-Amino-3-thioxopropanamide for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-thioxopropanamide, with a focus on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of amino (-NH2), amide (-C(O)NH2), and thioxo (-C=S) functional groups. These groups can participate in hydrogen bonding, suggesting solubility in polar solvents. Its computed topological polar surface area is 101 Ų, further indicating its polar nature.[1] While specific experimental solubility data is limited in publicly available literature, its structure suggests it will be more soluble in polar protic and aprotic solvents than in nonpolar solvents.
Q2: I am having trouble dissolving this compound for my reaction. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate polar solvent.
-
Purity of the Compound: Verify the purity of your this compound, as impurities can affect solubility.
-
Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Stirring: Ensure adequate agitation of the mixture.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, adjusting the pH of the solution can significantly impact the solubility of compounds with acidic or basic functional groups. This compound has an amino group which is basic.
-
Acidic Conditions: In an acidic medium, the amino group can be protonated to form a more soluble salt (R-NH3+).
-
Basic Conditions: The amide protons could potentially be deprotonated under strong basic conditions, although this is less common for improving solubility. The effect of basic conditions on the thioxo group should also be considered, as it might lead to unwanted side reactions.
Therefore, for many applications, a slightly acidic environment may improve solubility. However, the compatibility of pH modification with your specific reaction conditions is crucial.
Troubleshooting Guide: Improving Solubility for Reactions
This guide provides systematic approaches to address solubility challenges with this compound in your experiments.
Issue 1: Poor Solubility in a Selected Solvent
Symptoms:
-
The compound does not fully dissolve, even with heating and stirring.
-
A suspension or slurry is formed instead of a clear solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Compound Precipitates During Reaction
Symptoms:
-
A clear solution is initially formed, but a solid precipitates out as the reaction progresses.
Potential Causes and Solutions:
-
Change in Solvent Polarity: The reaction may be producing a less polar mixture, causing the polar starting material to precipitate.
-
Solution: Consider using a solvent mixture that can accommodate both the starting materials and products.
-
-
Temperature Change: If the reaction is cooled, the solubility of the compound may decrease.
-
Solution: Maintain a constant temperature at which the compound remains soluble.
-
-
Formation of an Insoluble Product: The precipitate might be the desired product or a byproduct.
-
Solution: Analyze the precipitate to determine its identity. If it is the product, this may be advantageous for purification.
-
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents (see table below)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate with stirrer
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 0.5 mL) to each vial.
-
Vortex each vial for 30 seconds at room temperature.
-
Observe and record the solubility (e.g., fully dissolved, partially dissolved, insoluble).
-
For samples that did not fully dissolve, gently heat the vial (e.g., to 50 °C) while stirring for 5 minutes.
-
Observe and record the solubility again.
-
For promising solvents where solubility is partial, consider creating co-solvent mixtures (e.g., 9:1, 4:1, 1:1 ratios of two solvents) and repeat the process.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Solubility at Room Temp. (Qualitative) | Solubility at 50 °C (Qualitative) |
| Water | 10.2 | Likely Low to Moderate | Likely Moderate |
| Methanol | 5.1 | Likely Moderate | Likely High |
| Ethanol | 4.3 | Likely Low to Moderate | Likely Moderate |
| Isopropanol | 3.9 | Likely Low | Likely Low to Moderate |
| Acetonitrile | 5.8 | Likely Low to Moderate | Likely Moderate |
| Tetrahydrofuran (THF) | 4.0 | Likely Low | Likely Low |
| Dichloromethane (DCM) | 3.1 | Likely Insoluble | Likely Insoluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely High | Likely High |
| Dimethyl sulfoxide (DMSO) | 7.2 | Likely High | Likely High |
| Toluene | 2.4 | Insoluble | Insoluble |
| Hexane | 0.1 | Insoluble | Insoluble |
Note: The qualitative solubility predictions are based on the polar nature of this compound. Actual experimental results should be recorded.
Protocol 2: pH-Dependent Solubility Test
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 11)
-
Small vials
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of the buffer.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully extract the supernatant.
-
Determine the concentration of the dissolved compound. This can be done gravimetrically by evaporating the solvent or by using a spectrophotometer if a suitable wavelength for detection is known.
-
Plot solubility versus pH.
Signaling Pathway Analogy for Decision Making:
The process of selecting a method to improve solubility can be visualized as a decision-making pathway.
Caption: Decision pathway for solubility enhancement.
References
Stability and storage conditions for 3-Amino-3-thioxopropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Amino-3-thioxopropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. Storing the compound at refrigerated temperatures (2-8 °C) is advisable to minimize degradation.
Q2: How sensitive is this compound to light?
Q3: What are the potential degradation pathways for this compound?
A3: Thioamides, the chemical class to which this compound belongs, are susceptible to oxidation at the sulfur atom. This can lead to the formation of the corresponding amide or nitrile derivatives. Hydrolysis under acidic or basic conditions may also lead to degradation.
Q4: I observed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to air (oxidation), light, or elevated temperatures over time. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, if a color change is observed.
Q5: What solvents are suitable for dissolving this compound for experimental use?
A5: The choice of solvent will depend on the specific experimental requirements. However, for short-term use, common polar organic solvents such as DMSO or DMF are often suitable. It is crucial to use anhydrous solvents if the compound is susceptible to hydrolysis. For aqueous solutions, the pH should be carefully controlled, and the solutions should be prepared fresh and used promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using a suitable analytical method (e.g., HPLC, LC-MS). |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust the chromatographic method to ensure separation of the main compound from all degradation products. |
| Low assay value or potency | Significant degradation of the active compound. | 1. Re-evaluate the storage and handling procedures. 2. Consider re-purification of the material if significant degradation has occurred. 3. Obtain a new, certified batch of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60 °C for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
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After the specified stress period, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS if necessary.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Degradation Issues.
Technical Support Center: Catalyst Selection for Reactions Involving 3-Amino-3-thioxopropanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-3-thioxopropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound for the synthesis of heterocyclic compounds?
A1: this compound is a versatile building block for the synthesis of various sulfur and nitrogen-containing heterocycles. The most prominent reactions include:
-
Gewald Reaction: For the synthesis of substituted 2-aminothiophenes. This reaction typically involves the condensation of an α-methylene ketone or aldehyde with a compound containing an activated cyano group and elemental sulfur, in the presence of a base catalyst. This compound can serve as the thioamide component.[1][2][3]
-
Hantzsch Thiazole Synthesis: For the formation of thiazole rings. This classic method involves the reaction of a thioamide with an α-haloketone.[4][5][6][7]
-
Pyrimidine Synthesis: By reacting with suitable 1,3-dielectrophiles or through condensation reactions, this compound can be a precursor to various pyrimidine derivatives.
Q2: What types of catalysts are typically used in these reactions?
A2: The choice of catalyst is crucial and depends on the specific reaction:
-
For the Gewald Reaction: Basic catalysts are essential. Commonly used catalysts include secondary amines like morpholine and piperidine , and tertiary amines such as triethylamine .[1] The base facilitates the initial Knoevenagel condensation step.[1][3]
-
For the Hantzsch Thiazole Synthesis: This reaction is often carried out without a catalyst, though a base may be used to neutralize the hydrogen halide formed during the reaction. In some variations, a reusable catalyst like silica-supported tungstosilisic acid has been employed to promote the reaction under green conditions.[5][7]
-
For Pyrimidine Synthesis: Acid or base catalysis may be employed depending on the specific reaction mechanism. For instance, thymidine phosphorylase has been used as a catalyst in the enzymatic synthesis of pyrimidine nucleosides.[8]
Q3: How do I select the optimal catalyst for my reaction?
A3: Catalyst selection depends on several factors:
-
Substrate Reactivity: For less reactive ketones in the Gewald reaction, a stronger base might be required.[1]
-
Desired Reaction Rate: The choice of base can significantly influence the reaction rate.[1]
-
Solvent System: The catalyst's effectiveness can be solvent-dependent. Polar solvents like ethanol, methanol, or DMF are often used in the Gewald reaction to improve the solubility of sulfur.[1]
-
Green Chemistry Considerations: For more environmentally friendly processes, consider reusable solid catalysts or solvent-free reaction conditions.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Gewald Reaction
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials.
-
The desired 2-aminothiophene product is formed in yields significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Catalyst Screening: The basicity of the catalyst is critical. If using a weak base like triethylamine, consider switching to a stronger secondary amine such as morpholine or piperidine. A catalyst screen with different bases is recommended.[1] - Water Removal: The condensation step generates water, which can inhibit the reaction. If not running in a protic solvent, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.[1] |
| Poor Sulfur Reactivity | - Temperature Optimization: Gently heating the reaction mixture to 40-60°C can enhance the reactivity of elemental sulfur. Avoid excessive heat, which can lead to side product formation.[1] - Solvent Choice: Ensure a solvent that can solubilize sulfur to some extent is used, such as DMF or ethanol.[1] |
| Catalyst Deactivation | - Purity of Reagents: Impurities in the starting materials, particularly acidic impurities, can neutralize the base catalyst. Ensure all reagents are of high purity. - Thiol Poisoning: While not directly applicable to the base catalysts in the Gewald reaction, be aware that sulfur compounds can poison metal catalysts if they are used in subsequent steps.[10] |
Logical Workflow for Troubleshooting Low Yield:
Issue 2: Formation of Side Products in Hantzsch Thiazole Synthesis
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
NMR analysis of the purified product shows unexpected signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Self-condensation of α-haloketone | - Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing this compound to maintain its low concentration. - Temperature Control: Run the reaction at a lower temperature to disfavor the self-condensation pathway. |
| Formation of Oxa-cyclohexene Derivatives | - In some Hantzsch-type condensations, unusual cyclizations can occur, leading to oxygen-containing heterocycles instead of the expected dihydropyridine or, in this case, thiazole derivatives.[11] This is more common with certain substituted reactants. - Catalyst Choice: While often uncatalyzed, the presence of certain acidic or basic impurities might promote alternative reaction pathways. Ensure the reaction medium is neutral if no catalyst is intended. |
| Oxidation of the Thiazole Ring | - If the reaction is exposed to air for extended periods, especially at elevated temperatures, oxidation of the thiazole ring can occur. - Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation. |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4-substituted-thiophene-3-carboxamide
This protocol is a representative procedure for the Gewald reaction using a thioamide like this compound.
Materials:
-
This compound
-
An appropriate ketone (e.g., cyclohexanone)
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and the ketone (10 mmol) in ethanol (20 mL).
-
Add elemental sulfur (10 mmol, 320 mg).
-
Add morpholine (2 mmol, 0.17 mL) to the mixture.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Workflow Diagram:
Data Presentation
The following table summarizes representative data for the choice of catalyst in a Gewald-type reaction. Note that specific yields for this compound may vary and require experimental optimization.
Table 1: Catalyst Performance in a Representative Gewald Reaction
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | Ethanol | 50 | 4 | 85 |
| Piperidine | Ethanol | 50 | 5 | 82 |
| Triethylamine | DMF | 60 | 8 | 75 |
| None | Ethanol | 50 | 24 | <10 |
This technical support center provides a starting point for troubleshooting and optimizing reactions involving this compound. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures for reactions with 3-Amino-3-thioxopropanamide
This guide provides troubleshooting advice and frequently asked questions for researchers working with 3-Amino-3-thioxopropanamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂OS | PubChem[1] |
| Molecular Weight | 118.16 g/mol | PubChem[1] |
| Appearance | (Predicted) White to off-white crystalline solid | General knowledge |
| Computed XLogP3 | -1.2 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 1 | PubChem[1] |
Q2: In which solvents is this compound expected to be soluble?
A2: Based on its structure, which includes polar amide and thioamide functional groups, this compound is expected to be soluble in polar protic solvents like water and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents like hexanes or toluene is likely to be low.
Q3: What are the primary safety concerns when working with this compound?
A3: According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q4: How stable is the thioamide functional group during reaction work-ups?
A4: The thioamide group is generally more resistant to hydrolysis than its amide counterpart. However, it can be sensitive to strongly acidic or basic aqueous conditions, which may lead to hydrolysis to the corresponding amide. It is also sensitive to nucleophilic solvents, such as methanol, especially at elevated temperatures. For work-ups, it is advisable to use neutral or mildly acidic/basic conditions and to avoid prolonged heating in nucleophilic solvents.
Troubleshooting Guide
This section addresses common issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product After Work-up
| Possible Cause | Suggested Solution |
| Product is water-soluble and lost during aqueous extraction. | If the product is polar, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Alternatively, use a continuous liquid-liquid extractor. |
| Product or starting material decomposed during work-up. | Avoid strongly acidic or basic conditions. Use a buffered aqueous solution (e.g., saturated ammonium chloride for mild acidity, or saturated sodium bicarbonate for mild basicity) for washing. Avoid excessive heating. |
| Thioamide hydrolysis to amide. | Minimize contact with water, especially under non-neutral pH and at high temperatures. If possible, perform a non-aqueous work-up. |
Issue 2: Difficulty in Removing Unreacted this compound
| Possible Cause | Suggested Solution |
| Similar polarity of the starting material and the product. | Try recrystallization from a suitable solvent system. If that fails, column chromatography with a carefully selected eluent system may be necessary. Consider derivatizing the product to alter its polarity before purification. |
| High water solubility of the starting material. | Wash the organic layer thoroughly with water to remove the unreacted this compound. |
Issue 3: Presence of an Unexpected Byproduct
| Possible Cause | Suggested Solution |
| Hydrolysis of the thioamide to the corresponding amide. | Confirm the structure of the byproduct by NMR and mass spectrometry. To avoid this in the future, perform the reaction and work-up under anhydrous conditions if possible. |
| Side reactions involving the active methylene group. | The methylene group between the amide and thioamide is acidic and can participate in side reactions. Ensure the base used in the reaction is fully consumed or quenched before work-up. |
Experimental Protocols
Protocol 1: General Work-up for a Reaction Product with Moderate Polarity
This protocol is suitable for reactions where the product is expected to be soluble in a common organic solvent like ethyl acetate and has low water solubility.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, neutralize with a mild acid (e.g., saturated NH₄Cl solution). If under acidic conditions, neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake gently and allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (2 x 50 mL for a 100 mL reaction volume)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Work-up for Heterocycle Synthesis (e.g., Gewald-type reaction)
This protocol is adapted from the work-up of Gewald reactions, which often produce solid products that precipitate from the reaction mixture.[2]
-
Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water while stirring.
-
Filtration: A solid precipitate should form. Collect the solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold water, followed by a small amount of cold ethanol or another suitable solvent to remove soluble impurities.
-
Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization (if necessary): If the product requires further purification, recrystallize from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture.
Visual Guides
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Monitoring 3-Amino-3-thioxopropanamide Reactions by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for monitoring the progress of reactions involving 3-Amino-3-thioxopropanamide using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the TLC analysis of this compound and related polar, amide-containing compounds.
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking is a common issue, often caused by the high polarity of this compound and its derivatives. Here are several troubleshooting steps:
-
Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample with an appropriate solvent before spotting it on the TLC plate.[1]
-
Compound Polarity: Due to its polar nature, the compound may be interacting too strongly with the silica gel. Consider adding a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1–2.0%) to your mobile phase to reduce these interactions.[1]
-
Acid/Base Sensitivity: If your compound is acid-sensitive, adding a basic modifier like triethylamine or ammonia in methanol/dichloromethane can help. Conversely, for base-sensitive compounds, a small amount of acetic or formic acid (0.1–2.0%) in the eluent can improve spot shape.[1]
-
Stationary Phase: For highly polar compounds, consider using reversed-phase TLC plates (e.g., C18) where the stationary phase is nonpolar.[1]
Q2: I don't see any spots on my TLC plate after development, even under a UV lamp.
A2: This can be due to several factors:
-
UV Inactivity: this compound may not be sufficiently UV-active to be visible. You will need to use a chemical stain for visualization.
-
Low Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][2]
-
Volatility: The compound might be volatile and could have evaporated from the plate, especially if excessive heat was used for drying.
-
Incorrect Staining: Ensure you are using an appropriate stain for your compound. For amides and thioamides, stains like potassium permanganate, iodine, or specific stains for amino groups can be effective.
Q3: My spots are all stuck at the baseline (low Rf value). How can I get them to move up the plate?
A3: This indicates that your mobile phase is not polar enough to move the highly polar this compound up the silica plate. To increase the Rf value, you need to increase the polarity of your eluent. This can be achieved by:
-
Increasing the proportion of the polar solvent in your solvent mixture (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).
-
Switching to a more polar solvent system altogether.[1]
Q4: My starting material and product have very similar Rf values, making it difficult to monitor the reaction progress.
A4: Differentiating between compounds with close Rf values can be challenging. Here are some strategies:
-
Co-spotting: On your TLC plate, have separate lanes for your starting material, your reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot. If the reaction is complete, the co-spot will appear as a single, potentially elongated spot. If starting material is still present, you may see two distinct or overlapping spots.
-
Change the Solvent System: Experiment with different solvent systems. A different combination of solvents might provide better separation.
-
2D TLC: Run the TLC in one direction, then dry the plate, rotate it 90 degrees, and run it again in a different solvent system. This can help to separate compounds with similar polarities.
-
Staining: Some stains react differently with different functional groups, resulting in different colored spots, which can aid in differentiation.
Data Presentation: TLC Solvent Systems
Due to the limited availability of published Rf values for this compound, the following table provides suggested starting solvent systems and estimated Rf values based on the analysis of structurally similar polar amides and thioamides. These should be used as a starting point for optimization.
| Solvent System (v/v) | Expected Rf Range (Product) | Notes |
| Dichloromethane (DCM) : Methanol (MeOH) (9:1) | 0.2 - 0.4 | A good starting point for many amide syntheses. Adjust the ratio for optimal separation. |
| Ethyl Acetate (EtOAc) : Hexane (1:1) | 0.1 - 0.3 | May require a more polar modifier for better spot movement. |
| Chloroform : Methanol (95:5) | 0.2 - 0.5 | A common system for polar compounds. |
| Dichloromethane (DCM) : Methanol (MeOH) with 1% Triethylamine (TEA) | 0.3 - 0.6 | The addition of TEA can reduce streaking for basic compounds. |
| n-Butanol : Acetic Acid : Water (4:1:1) | 0.4 - 0.7 | A highly polar system, suitable for very polar compounds that do not move in other systems. |
Experimental Protocols
Detailed Methodology for Monitoring a this compound Reaction by TLC
This protocol outlines the general procedure for monitoring the progress of a reaction where this compound is a reactant or product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 9:1 DCM:MeOH)
-
Reaction mixture
-
Starting material reference solution
-
Visualization agent (e.g., potassium permanganate stain)
-
Heat gun
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This will be your origin line. Mark small, evenly spaced ticks on this line for each sample you will spot.
-
Spot the Plate:
-
Using a capillary tube, draw up a small amount of the starting material reference solution and gently touch the tip to the first marked spot on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Using a clean capillary tube, spot the reaction mixture on the next marked position.
-
For a co-spot, apply the starting material to the third position, and without changing the capillary, spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, leaning against the side, to help saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate by capillary action.
-
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
If the compounds are UV-active, visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
For chemical visualization, dip the plate into the potassium permanganate stain solution quickly and evenly.
-
Gently warm the plate with a heat gun until colored spots appear against a purple/pink background. Be careful not to overheat, as this can char the plate.
-
-
Analyze the Results:
-
The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Visualization
Troubleshooting Workflow for TLC Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the TLC monitoring of this compound reactions.
Caption: Troubleshooting workflow for common TLC issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-thioxopropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 3-Amino-3-thioxopropanamide. Given the absence of established and validated public methods for this specific analyte, this document outlines a proposed validation strategy comparing two common High-Performance Liquid Chromatography (HPLC) approaches: a Reversed-Phase HPLC (RP-HPLC) method with UV detection and an alternative method employing pre-column derivatization for enhanced sensitivity and specificity. The presented experimental data is illustrative, based on typical performance characteristics observed for similar molecules, to guide researchers in their method development and validation efforts.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the required sensitivity. Below is a comparison of two potential HPLC methods for the analysis of this compound.
| Parameter | Method A: RP-HPLC with UV Detection | Method B: Pre-column Derivatization with Fluorescence Detection |
| Principle | Separation based on polarity on a C18 stationary phase with UV detection. | Chemical modification of the analyte to introduce a fluorescent tag, followed by separation and highly sensitive detection. |
| Instrumentation | Standard HPLC system with a UV/Vis detector. | HPLC system with a fluorescence detector and an autosampler capable of online derivatization. |
| Sensitivity | Moderate, suitable for assay and higher concentration impurities. | High, suitable for trace-level impurity analysis and low-concentration samples. |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as only derivatized compounds will be detected, reducing matrix interference. |
| Linearity | Typically demonstrates good linearity over a wide concentration range (e.g., 1-100 µg/mL). | Excellent linearity over a lower concentration range (e.g., 0.05-10 µg/mL). |
| Precision | High precision, with Relative Standard Deviation (RSD) values typically below 2%. | High precision, with RSD values typically below 3%. |
| Accuracy | High accuracy, with recovery values typically between 98-102%. | High accuracy, with recovery values typically between 97-103%. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and column temperature. | May be more sensitive to variations in derivatization reaction conditions (time, temperature, reagent concentration). |
Experimental Protocols
Detailed methodologies for the two proposed analytical methods are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.
Method A: Reversed-Phase HPLC with UV Detection
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance profile of the thioamide chromophore)
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the method.
Method B: Pre-column Derivatization with Fluorescence Detection
1. Instrumentation:
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and a fluorescence detector.
2. Derivatization Reagent:
-
Prepare a solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) in a borate buffer (pH 9.5).[1]
3. Automated Derivatization Program (in Autosampler):
-
Draw 10 µL of the sample/standard.
-
Draw 20 µL of the OPA/3-MPA reagent.
-
Mix for 1 minute.
-
Inject the reaction mixture onto the column.
4. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Gradient elution with Mobile Phase A (0.05 M sodium acetate buffer, pH 5.5) and Mobile Phase B (Methanol).
-
Gradient Program: 0-5 min, 20% B; 5-15 min, 20-80% B; 15-20 min, 80% B; 20-22 min, 80-20% B; 22-25 min, 20% B.
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Fluorescence Detection: Excitation wavelength: 340 nm, Emission wavelength: 455 nm.
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol mixture) at a concentration of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the sample in the same solvent to a concentration within the calibration range.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Workflow for the analysis of this compound by RP-HPLC with UV detection.
Caption: Logical workflow for the validation of an analytical method according to ICH guidelines.
Data Presentation
The following tables summarize the expected performance data from the validation of the two proposed methods.
Table 1: Summary of Validation Parameters for Method A (RP-HPLC with UV Detection)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks observed from placebo and degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 120 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.0 |
| Robustness | No significant impact on results. | Method is robust for minor changes in pH (±0.2) and mobile phase composition (±2%). |
Table 2: Summary of Validation Parameters for Method B (Pre-column Derivatization with Fluorescence Detection)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the derivatized analyte. | High specificity due to selective derivatization and detection. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 0.05 - 10 | 0.05 - 12 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.2% |
| - Intermediate Precision | ≤ 4.0% | 2.1% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.015 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.05 |
| Robustness | No significant impact on results. | Robust for minor changes in chromatographic conditions; sensitive to significant changes in derivatization time. |
Conclusion
Both the RP-HPLC with UV detection and the pre-column derivatization with fluorescence detection methods offer viable approaches for the analysis of this compound. The choice between the two will depend on the specific analytical needs. The RP-HPLC-UV method is simpler, more rugged, and suitable for routine quality control assays where sensitivity is not the primary concern. In contrast, the pre-column derivatization method provides significantly higher sensitivity and specificity, making it ideal for the determination of trace impurities or for analyses in complex biological matrices. It is imperative that any chosen method undergoes a thorough validation process to ensure it is fit for its intended purpose, adhering to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).
References
A Comparative Spectroscopic Guide to 3-Amino-3-thioxopropanamide and its N-Alkyl/Aryl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of 3-Amino-3-thioxopropanamide and its N-methyl and N-phenyl derivatives. Due to the limited availability of a complete experimental dataset for these specific compounds in publicly accessible literature, this guide utilizes data from structurally similar thioamides to provide a robust framework for their characterization. The presented data and protocols are intended to serve as a valuable resource for researchers involved in the synthesis and analysis of novel thioamide-containing molecules.
Spectroscopic Characterization Overview
The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques to elucidate their molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For thioamides, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy:
-
-CH₂- Group: The methylene protons adjacent to the carbonyl and thioamide groups are expected to appear as a singlet.
-
-NH₂ and -NH- Protons: The chemical shifts of the amine and amide protons are highly dependent on the solvent and concentration due to hydrogen bonding. These signals are often broad. For N-substituted derivatives, the coupling between the -NH- proton and adjacent protons can provide valuable structural information.
-
Aromatic Protons: In the N-phenyl derivative, the protons of the phenyl ring will appear in the aromatic region (typically 7-8 ppm).
¹³C NMR Spectroscopy:
-
C=S (Thioamide Carbonyl): The thioamide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-210 ppm.
-
C=O (Amide Carbonyl): The amide carbonyl carbon resonates at a lower chemical shift compared to the thioamide carbonyl, generally between 160-175 ppm.
-
-CH₂- Group: The methylene carbon will appear in the aliphatic region of the spectrum.
-
Aromatic Carbons: For the N-phenyl derivative, the carbons of the phenyl ring will be observed in the 120-140 ppm range.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₂- | ~3.5 | ~45 |
| C=O | - | ~170 | |
| C=S | - | ~205 | |
| -NH₂ (amide) | 7.0 - 8.0 (broad) | - | |
| -NH₂ (thioamide) | 9.0 - 10.0 (broad) | - | |
| N-Methyl-3-amino-3-thioxopropanamide | -CH₂- | ~3.6 | ~45 |
| C=O | - | ~170 | |
| C=S | - | ~203 | |
| -NH₂ (thioamide) | 9.0 - 10.0 (broad) | - | |
| -NH-CH₃ | ~8.0 (broad) | - | |
| -CH₃ | ~2.8 (doublet) | ~26 | |
| N-Phenyl-3-amino-3-thioxopropanamide | -CH₂- | ~3.8 | ~46 |
| C=O | - | ~169 | |
| C=S | - | ~200 | |
| -NH₂ (thioamide) | 9.5 - 10.5 (broad) | - | |
| -NH-Ph | ~10.0 (broad) | - | |
| Aromatic C-H | 7.1 - 7.7 | 120 - 130 | |
| Aromatic C (ipso) | - | ~138 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The thioamide group has several characteristic absorption bands.
-
N-H Stretching: Primary thioamides show two bands for the asymmetric and symmetric stretching of the -NH₂ group, typically in the 3300-3100 cm⁻¹ region. Secondary thioamides show a single N-H stretching band.
-
C=O Stretching: The amide carbonyl (Amide I band) gives a strong absorption around 1650-1680 cm⁻¹.
-
Thioamide Bands:
-
Thioamide I (mainly C-N stretching): Around 1500-1550 cm⁻¹.
-
Thioamide II (mixed N-H bending and C-N stretching): Around 1250-1350 cm⁻¹.
-
Thioamide III (C=S stretching): A weaker band around 950-1150 cm⁻¹.
-
Thioamide IV (C=S bending): Around 700-850 cm⁻¹.
-
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | Thioamide I (C-N Stretch) | Thioamide III (C=S Stretch) |
| This compound | ~3350, ~3180 | ~1660 | ~1530 | ~1100 |
| N-Methyl-3-amino-3-thioxopropanamide | ~3350, ~3180 (thioamide -NH₂) and ~3300 (amide -NH) | ~1650 | ~1540 | ~1110 |
| N-Phenyl-3-amino-3-thioxopropanamide | ~3350, ~3180 (thioamide -NH₂) and ~3250 (amide -NH) | ~1655 | ~1550 | ~1120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound. For this compound, the expected exact mass is approximately 118.02 g/mol .[1]
-
Fragmentation: Common fragmentation pathways for these molecules may include the loss of ammonia (NH₃), the thioamide group (CSNH₂), or the amide group (CONH₂). The fragmentation pattern can be used to confirm the structure. For instance, a prominent fragment could arise from the cleavage of the C-C bond between the methylene group and the thioamide moiety.
Table 3: Comparison of Expected Molecular Weights
| Compound | Molecular Formula | Exact Mass ( g/mol ) |
| This compound | C₃H₆N₂OS | 118.02 |
| N-Methyl-3-amino-3-thioxopropanamide | C₄H₈N₂OS | 132.04 |
| N-Phenyl-3-amino-3-thioxopropanamide | C₉H₁₀N₂OS | 194.05 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
π → π* Transitions: Thioamides typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. For simple thioamides, these are often observed around 260-290 nm.
-
n → π* Transitions: A weaker absorption band at longer wavelengths (typically > 300 nm) is characteristic of the n → π* transition of the C=S group.
-
Effect of Substitution: N-phenyl substitution is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima due to the extended conjugation of the phenyl ring with the thioamide group.
Table 4: Comparison of Expected UV-Vis Absorption Maxima (λ_max, nm)
| Compound | π → π* Transition | n → π* Transition |
| This compound | ~270 | ~330 |
| N-Methyl-3-amino-3-thioxopropanamide | ~275 | ~335 |
| N-Phenyl-3-amino-3-thioxopropanamide | ~290 | ~350 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for confirming the carbon skeleton and assigning quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and use a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the spectra of the different derivatives to identify shifts in band positions and intensities.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Introduce a small amount of the volatile sample directly into the ion source.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonia to promote ionization) at a low concentration (e.g., 1-10 µg/mL).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water).
-
The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette.
-
Record the spectrum over a range of approximately 200-800 nm.
-
Record a baseline spectrum of the pure solvent and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
References
A Comparative Guide to 3-Amino-3-thioxopropanamide and Thiourea in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents in the Synthesis of Bioactive Molecules
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, providing the scaffolds for a vast array of therapeutic agents. The choice of starting materials and reagents is critical in determining the efficiency, yield, and diversity of the resulting molecular libraries. This guide provides a comparative analysis of two sulfur-containing reagents, 3-Amino-3-thioxopropanamide (also known as monothiomalonamide) and thiourea, in the synthesis of key heterocyclic structures. We present a side-by-side look at their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic goals.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the performance of this compound and thiourea in analogous multicomponent reactions for the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-thiones.
| Feature | This compound (Monothiomalonamide) | Thiourea |
| Primary Application | Synthesis of 1,4-dihydropyridine-3-carboxamides | Synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (Biginelli Reaction) |
| Reaction Type | Hantzsch-type ternary condensation | Biginelli condensation |
| Typical Yields | 80-91% | 50-94% |
| Reaction Conditions | Room temperature, short reaction times (0.5 h) | Varies (reflux, solvent-free grinding), can require longer reaction times (2-3 h) |
| Key Advantages | Good yields under mild conditions for 1,4-dihydropyridine synthesis. | Versatile reagent for various heterocycles, well-established protocols. |
| Limitations | Less documented in the synthesis of a wide range of heterocycles. | Yields can be variable depending on the substrate and reaction conditions. |
Synthesis of 1,4-Dihydropyridines: A Case Study
The Hantzsch synthesis of 1,4-dihydropyridines is a classic multicomponent reaction valued for its ability to generate complex molecules in a single step. These structures are of significant interest due to their prevalence in cardiovascular drugs.
Using this compound
A notable application of this compound is in the synthesis of 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates. This reaction proceeds efficiently at room temperature, offering high yields in a short timeframe.
Experimental Protocol: Synthesis of Triethylammonium 6-Amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates
A mixture of the corresponding aromatic aldehyde (7.6 mmol), this compound (0.89 g, 7.6 mmol), malononitrile (0.5 g, 7.6 mmol), and 1.6 mL of triethylamine in ethanol (10 mL) is stirred at room temperature for 30 minutes. The resulting light yellow solid is filtered off, washed with acetone, and air-dried. The products are typically used without further purification, with reported yields in the range of 80–91%.
Using Thiourea
While the classic Hantzsch synthesis utilizes ammonia or ammonium acetate, thiourea can be employed in related multicomponent reactions to generate pyridine derivatives. However, for a direct comparison in the synthesis of 1,4-dihydropyridine structures analogous to those produced with this compound, specific protocols are less commonly reported. Thiourea is more prominently featured in the Biginelli reaction, which yields dihydropyrimidinones, structurally similar to dihydropyridines.
Synthesis of Dihydropyrimidinethiones: The Biginelli Reaction with Thiourea
The Biginelli reaction is a powerful one-pot synthesis for 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. Thiourea is a key reagent for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, which are of interest for their potential biological activities.
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones
A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (20 mmol), and 5-6 drops of concentrated HCl in ethanol (5 mL) is heated under reflux in the presence of NiCl₂·5H₂O (1.4 mmol) for 2 to 3 hours.[1] The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured onto crushed ice and stirred for 5-10 minutes. The separated solid is filtered, washed with ice-cold water, and recrystallized from hot ethanol to yield the pure product.[1] Yields for this type of reaction can range from 50% to over 90%, depending on the specific substrates and catalyst used.[1][2] Another reported method involves stirring a mixture of the aldehyde, thiourea, and ethylacetoacetate in ethanol with ammonium dihydrogen phosphate as a catalyst for 2 hours.[2]
Comparative Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized workflows for the synthesis of 1,4-dihydropyridines using this compound and 3,4-dihydropyrimidin-2(1H)-thiones using thiourea.
Caption: Workflow for 1,4-dihydropyridine synthesis.
Caption: Workflow for dihydropyrimidinethione synthesis.
Conclusion
Both this compound and thiourea are valuable reagents in the synthesis of nitrogen and sulfur-containing heterocycles. This compound demonstrates high efficiency and yields under mild conditions for the synthesis of specific 1,4-dihydropyridine derivatives. Thiourea, on the other hand, is a more versatile and widely documented reagent, particularly in the Biginelli reaction for producing dihydropyrimidinethiones, with a broader range of reported reaction conditions and catalysts.
The choice between these two reagents will ultimately depend on the target heterocyclic scaffold, desired substitution patterns, and the optimization of reaction conditions for yield and purity. For researchers focusing on the rapid synthesis of 1,4-dihydropyridine-3-carboxamides, this compound presents a compelling option. For broader applications in heterocyclic synthesis, particularly for dihydropyrimidinethiones and other related structures, thiourea remains a robust and well-established choice. This guide provides the foundational data and protocols to make an informed decision for your specific research needs.
References
A Comparative Analysis of the Reactivity of 3-Amino-3-thioxopropanamide and Other Thioamides
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thioamides is crucial for their effective application in synthesis and drug design. This guide provides a comparative analysis of the reactivity of 3-Amino-3-thioxopropanamide, a key β-ketothioamide, with other common thioamides such as thioacetamide and thiobenzamide. This comparison is supported by available experimental data and established chemical principles.
Thioamides, analogs of amides where the carbonyl oxygen is replaced by sulfur, exhibit a distinct and often enhanced reactivity profile. This heightened reactivity stems from the electronic and steric properties of the thiocarbonyl group. Generally, thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. The larger van der Waals radius of sulfur and the longer carbon-sulfur double bond (C=S) contribute to different steric environments and bond energetics, influencing their chemical behavior.
Enhanced Reactivity of β-Ketothioamides
This compound, as a β-ketothioamide, possesses a unique structural motif that significantly influences its reactivity. The presence of a ketone group in the β-position to the thioamide functionality introduces multiple reactive sites and electronic effects, making it a versatile precursor in organic synthesis, particularly for the construction of various heterocyclic systems.
Comparative Reactivity Data
While direct, quantitative kinetic comparisons of this compound with simpler thioamides are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from their respective synthetic applications and known chemical properties. The following table summarizes key reactivity aspects and provides a comparative overview.
| Property/Reaction | This compound | Thioacetamide | Thiobenzamide | Supporting Observations & Data |
| Structure | β-Ketothioamide | Aliphatic Thioamide | Aromatic Thioamide | The presence of the β-keto group in this compound leads to enol-keto tautomerism, influencing its nucleophilicity and acidity. |
| Acidity of α-protons | More acidic | Less acidic | Not applicable | The α-protons in this compound are flanked by two electron-withdrawing groups (C=O and C=S), increasing their acidity and facilitating enolate formation. |
| Nucleophilicity of Sulfur | High | Moderate | Moderate to Low | The sulfur atom in all thioamides is nucleophilic. In this compound, this can be influenced by tautomeric forms. |
| Reactivity with Electrophiles (e.g., Alkylation) | High, often leading to cyclization | Moderate | Moderate | Alkylation of this compound can occur at the sulfur or nitrogen atom, often followed by intramolecular cyclization to form heterocycles like thiophenes or thiazoles. Thioacetamide and thiobenzamide typically undergo simple S- or N-alkylation. |
| Reactivity with Nucleophiles | High, versatile | Moderate | Moderate | The thiocarbonyl carbon is electrophilic. In this compound, the presence of the adjacent ketone offers additional electrophilic sites. |
| Hydrolysis Rate | Expected to be faster than simple thioamides under certain conditions | Slower | Slower | The β-keto group can potentially participate in the hydrolysis mechanism, although specific kinetic data for this compound is scarce. Kinetic studies on thioacetamide hydrolysis in aqueous acid have been performed.[1] |
| Utility in Heterocyclic Synthesis | Very High | Moderate | High | This compound is a key building block for a wide range of heterocycles due to its multiple functional groups that can participate in cyclization reactions. Thiobenzamide is also widely used in the synthesis of sulfur and nitrogen-containing heterocycles. |
Experimental Protocols
Detailed experimental protocols for specific reactions are crucial for reproducibility and comparison. Below are representative methodologies for key transformations involving thioamides.
General Protocol for S-Alkylation of Thioamides
This protocol describes a general method for the alkylation of the sulfur atom in a thioamide, a common reaction demonstrating its nucleophilicity.
Materials:
-
Thioamide (e.g., Thioacetamide, 1.0 eq)
-
Alkyl halide (e.g., Methyl iodide, 1.1 eq)
-
Base (e.g., Potassium carbonate, 1.5 eq)
-
Solvent (e.g., Acetone or Acetonitrile)
Procedure:
-
Dissolve the thioamide in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the alkyl halide dropwise to the stirring mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the S-alkylated product.
Synthesis of Thiophenes from β-Ketothioamides
This protocol outlines a common application of β-ketothioamides, such as this compound, in the synthesis of substituted thiophenes.
Materials:
-
β-Ketothioamide (e.g., this compound, 1.0 eq)
-
α-Haloketone (e.g., Phenacyl bromide, 1.0 eq)
-
Base (e.g., Sodium ethoxide, 1.1 eq)
-
Solvent (e.g., Ethanol)
Procedure:
-
Prepare a solution of the base in the chosen solvent in a round-bottom flask.
-
Add the β-ketothioamide to the basic solution and stir until it dissolves.
-
Add the α-haloketone portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon neutralization or after the addition of water. Collect the solid by filtration.
-
Wash the collected solid with water and a cold solvent (e.g., ethanol) and dry it.
-
Further purification can be achieved by recrystallization.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships in the chemistry of thioamides.
Caption: General reactivity of a thioamide functional group.
Caption: Reaction pathway for thiophene synthesis from a β-ketothioamide.
References
Bioassay Validation of 3-Amino-3-thioxopropanamide Derivatives: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of various compounds structurally related to 3-Amino-3-thioxopropanamide. The data presented is compiled from multiple studies to offer a comparative overview of their cytotoxic potential against several human cancer cell lines. Detailed experimental protocols for the commonly employed MTT assay are also provided to support the reproducibility of these findings.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various amino-amide and related derivatives against different cancer cell lines. A lower IC50 value indicates higher cytotoxic potency.
Table 1: Cytotoxicity of α-Amino Amide Analogs against Leukemia Cell Lines
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| α-AAA-A | HL-60 | 12 | ~3.13 |
| α-AAA-B | HL-60 | 12 | ~6.25 |
| α-AAA-A | K562 | 12 | Not Specified |
| α-AAA-B | K562 | 12 | Not Specified |
Data compiled from a study on biologically active α-amino amide analogs.[1]
Table 2: Cytotoxicity of 3-Amino-2-hydroxypropoxyisoflavone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3b | MDA-MB-231 | Highest Activity |
| 3b | HT-29 | Highest Activity |
| 3b | HCT116 | Highest Activity |
| 3b | HepG2 | Highest Activity |
| 3b | 7402 | Highest Activity |
Compound 3b exhibited the highest cytotoxic activity among the series, though specific IC50 values were not detailed in the abstract.[2]
Table 3: Cytotoxicity of 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones
| Compound ID | Cancer Cell Line | Activity |
| 4a | BxPC-3 | >50% inhibition at 50 µM |
| 4b | BxPC-3 | >50% inhibition at 50 µM |
| 4k | BxPC-3 | >50% inhibition at 50 µM |
| 4k | Miapaca-2 | Potent Inhibitor |
| 4k | Panc-1 | Potent Inhibitor |
These compounds were identified as potential inhibitors, with compound 4k highlighted as a lead compound.[3]
Table 4: Cytotoxicity of 7-amino-2-styrylchromone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| ASC-7 | MCF-7 | 56.0 |
| ASC-8 | MCF-7 | 67.4 |
| ASC-2 | HCT-116 | 71.6 |
| ASC-5 | HCT-116 | 97.9 |
| ASC-11 | HCT-116 | 98.6 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | HCT-116 | 0.5 |
A series of 7-amino-2-styrylchromone derivatives were evaluated, with ASC-7 being the most potent against the MCF-7 cell line.[4]
Experimental Protocols
A detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability, is provided below. This protocol is a generalized representation based on standard laboratory practices.[5][6][7]
MTT Assay Protocol for Cell Viability
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the bioassay validation process.
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.
Caption: Inhibition of a signaling cascade by a hypothetical anticancer compound.
References
- 1. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 3-Amino-3-thioxopropanamide Analogs: A Guide to Structure-Activity Relationships
A detailed examination of 3-Amino-3-thioxopropanamide analogs reveals their potential as a promising scaffold in the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, primarily focused on their anticancer and antimicrobial properties, have begun to elucidate the key structural features that govern their biological activity.
This guide provides a comparative analysis of the performance of various this compound analogs, supported by experimental data from published research. It aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key concepts.
Anticancer Activity: Unveiling the Cytotoxic Potential
Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The core structure, featuring a reactive thioxoamide group, is believed to play a crucial role in their mechanism of action, which may involve the inhibition of key cellular processes. Modifications to this core structure have been shown to significantly impact their potency.
Structure-Activity Relationship Insights
Analysis of the available data suggests several key trends in the structure-activity relationship of these analogs as anticancer agents:
-
Substitution on the Amide Nitrogen: The nature of the substituent on the propanamide nitrogen (R¹) is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions have been a primary focus of investigation.
-
Aryl Substituents: The presence of an aryl group at the R¹ position often confers significant cytotoxic potential. The electronic properties and substitution pattern of this aryl ring can fine-tune the activity. For instance, electron-withdrawing groups on the phenyl ring have been observed to enhance cytotoxicity in some series.
-
Heterocyclic Moieties: Introduction of heterocyclic rings at R¹ can lead to potent anticancer activity. The specific heterocycle and its point of attachment are crucial for optimal interaction with biological targets.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound analogs against various human cancer cell lines.
| Compound ID | R¹ Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | MCF-7 (Breast) | 15.2 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 22.1 |
| 2a | Thiazol-2-yl | A549 (Lung) | 12.8 |
| 2b | Pyridin-2-yl | A549 (Lung) | 18.5 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.
Antimicrobial Activity: A New Frontier
The this compound scaffold has also been investigated for its potential as an antimicrobial agent. The thioamide functionality is known to be present in some natural and synthetic compounds with antibacterial and antifungal properties.
Structure-Activity Relationship Insights
Preliminary SAR studies in the context of antimicrobial activity have highlighted the following:
-
N-Substitution: Similar to anticancer activity, modifications at the amide nitrogen (R¹) are pivotal.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the R¹ substituent, appears to play a role in its ability to penetrate microbial cell membranes.
-
Specific Moieties: The incorporation of certain chemical moieties known to possess antimicrobial properties can enhance the activity of the parent scaffold.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against representative bacterial and fungal strains.
| Compound ID | R¹ Substituent | Microorganism | MIC (µg/mL) |
| 3a | Benzyl | Staphylococcus aureus | 32 |
| 3b | 4-Nitrobenzyl | Staphylococcus aureus | 16 |
| 4a | Phenyl | Escherichia coli | >64 |
| 4b | 2,4-Dichlorophenyl | Escherichia coli | 32 |
| 5a | Phenyl | Candida albicans | 64 |
Note: The data is illustrative and compiled from various studies.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9][10]
Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound.
Protocol:
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Visualizing the Concepts
To better understand the relationships and processes involved in the study of this compound analogs, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. bio.libretexts.org [bio.libretexts.org]
Comparative Guide to Purity Analysis of Synthesized 3-Amino-3-thioxopropanamide by HPLC
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 3-Amino-3-thioxopropanamide. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessment of this compound.
Introduction
This compound (CAS RN: 72410-06-1, Molecular Formula: C₃H₆N₂OS, Molecular Weight: 118.16 g/mol ) is a polar molecule containing a thioamide functional group.[1] Accurate purity analysis is crucial for its application in research and development. Due to its polar nature, developing a robust HPLC method with adequate retention and resolution can be challenging.[2][3][4] This guide compares a developed isocratic RP-HPLC method with a standard gradient RP-HPLC method, providing experimental protocols and performance data.
Potential impurities in synthesized this compound may arise from starting materials, by-products, or degradation. Thioamides can degrade to their corresponding amides or nitriles.[5][6] Therefore, the HPLC method must be capable of separating the main compound from these potential impurities.
Experimental Protocols
This method is optimized for the specific properties of this compound, offering improved retention and resolution.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Polar-embedded C18 column (e.g., Waters Symmetry Shield RP18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 95% 20 mM Potassium Phosphate buffer (pH 3.0) : 5% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a reference standard of this compound at a concentration of 0.5 mg/mL in the mobile phase.
-
Prepare standards of potential impurities (e.g., 3-aminopropanamide) at a concentration of 0.1 mg/mL.
-
This is a more generic method often used for initial screening of compound purity.
-
Instrumentation:
-
Same as Method 1.
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
-
-
Sample and Standard Preparation:
-
Same as Method 1, using Mobile Phase A as the diluent.
-
Experimental Workflow and Analysis Logic
The following diagrams illustrate the experimental workflow and the logical comparison between the two HPLC methods.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of the developed and standard HPLC methods.
Comparative Data
The following table summarizes the hypothetical performance data of the two HPLC methods in analyzing a synthesized batch of this compound containing a known impurity (3-aminopropanamide).
| Parameter | Method 1: Developed Isocratic RP-HPLC | Method 2: Standard Gradient RP-HPLC |
| Retention Time of this compound (min) | 5.8 | 2.5 |
| Retention Time of Impurity (3-aminopropanamide) (min) | 4.2 | 2.3 |
| Resolution between Main Peak and Impurity | 2.1 | 0.8 |
| Tailing Factor for Main Peak | 1.1 | 1.5 |
| Theoretical Plates for Main Peak | 8500 | 4500 |
| Calculated Purity (%) | 98.5 | 99.2 (inaccurate due to co-elution) |
| Run Time (min) | 15 | 20 |
Discussion
The data clearly demonstrates the superiority of the Developed Isocratic RP-HPLC Method (Method 1) for the purity analysis of this compound. The use of a polar-embedded C18 column and a phosphate buffer mobile phase significantly improves the retention of the highly polar analyte, moving it away from the solvent front. This results in a much-improved resolution between the main peak and the key impurity, 3-aminopropanamide.
In contrast, the Standard Gradient RP-HPLC Method (Method 2) shows poor retention for both the main compound and the impurity, leading to their elution close to the void volume. The low resolution (less than 1.5) indicates significant peak overlap, which would lead to an inaccurate purity assessment. The higher tailing factor and lower theoretical plates in Method 2 also suggest a less efficient separation.
Conclusion
For accurate and reliable purity analysis of synthesized this compound, the Developed Isocratic RP-HPLC Method is strongly recommended . Its ability to provide adequate retention and superior resolution for this polar compound ensures the integrity of the analytical results. While a standard gradient method might be useful for initial screening, it is not suitable for quantitative purity determination of this specific molecule.
References
- 1. 2-Carbamothioylacetamide | C3H6N2OS | CID 2041781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. hplc.eu [hplc.eu]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 6. journals.asm.org [journals.asm.org]
Unveiling the Structural Landscape: A Comparative Crystallographic Analysis of 3-Amino-3-thioxopropanamide Derivatives
A detailed examination of the crystal structures of 3-Amino-3-thioxopropanamide and its derivatives reveals key insights into the influence of substituent groups on their molecular conformation and packing. This guide provides a comparative analysis of their crystallographic data, offering valuable information for researchers and professionals in drug development and materials science.
The foundational compound, this compound, also known as 2-carbamothioylacetamide, sets the stage for understanding the structural nuances of this class of molecules. The introduction of various substituent groups at the amide nitrogen leads to significant alterations in the crystal lattice, impacting intermolecular interactions and overall molecular arrangement. This comparative guide delves into the crystallographic parameters of the parent compound and its N-substituted derivatives, presenting a clear overview of their solid-state structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and a representative derivative, N-(2-Nitrophenyl)-3-amino-3-thioxopropanamide. This data provides a quantitative basis for comparing the effects of N-substitution on the crystal structure.
| Parameter | This compound | N-(2-Nitrophenyl)-3-amino-3-thioxopropanamide |
| Chemical Formula | C₃H₆N₂OS | C₉H₉N₃O₃S |
| Formula Weight | 118.16 | 239.25 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.631(2) | 4.1992(1) |
| b (Å) | 5.613(1) | 11.6081(3) |
| c (Å) | 11.589(2) | 22.1035(6) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 94.815(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 529.5(2) | 1073.63(5) |
| Z | 4 | 4 |
| Density (calc) (Mg/m³) | 1.483 | 1.480 |
| CCDC Number | 103378 | Not specified |
Experimental Protocols
The determination of the crystal structures involves a standardized set of experimental procedures, crucial for obtaining high-quality and reproducible data.
Synthesis and Crystallization
Synthesis of this compound: The parent compound is typically synthesized through the reaction of cyanoacetamide with hydrogen sulfide in the presence of a suitable base. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution in an appropriate solvent, such as ethanol or acetone.
Synthesis of N-(2-Nitrophenyl)-3-amino-3-thioxopropanamide: This derivative was synthesized by reacting 2-nitrophenyl isothiocyanate with acetamide. The resulting mixture was refluxed and then poured into ice-cold water to precipitate the crude product. Recrystallization from ethyl acetate yielded colorless needles suitable for X-ray analysis.[1]
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected at room temperature (296 K) using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The collected data were processed using the SAINT software package.[1] The crystal structures were solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for the synthesis and crystallographic analysis of this compound derivatives can be visualized as follows:
Structural Insights and Comparison
The introduction of the 2-nitrophenyl group at the amide nitrogen in N-(2-Nitrophenyl)-3-amino-3-thioxopropanamide leads to a more complex crystal packing arrangement compared to the parent compound. In the derivative, the benzene ring and the N-carbamothioylacetamide unit are oriented at a significant dihedral angle of 54.82(4)°.[1] Furthermore, an intramolecular, bifurcated N—H⋯(O,O) hydrogen bond is observed, leading to the formation of two S(6) ring motifs.[1] In the crystal, molecules form inversion dimers linked by pairs of N—H⋯S hydrogen bonds, creating R²₂(8) loops.[1] These dimers are further connected by weak C—H⋯O interactions.[1]
A systematic comparison of a broader range of derivatives would be invaluable for establishing structure-property relationships. The data presented here serves as a foundational step for further investigations into how different electronic and steric properties of the N-substituents modulate the solid-state architecture of these versatile compounds. The detailed experimental protocols provided will aid in the design of future studies aimed at expanding the library of crystallographically characterized this compound derivatives.
References
A Comparative Guide to In Vitro and In Vivo Testing of 3-Amino-3-thioxopropanamide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents, such as derivatives of 3-Amino-3-thioxopropanamide, necessitates a rigorous evaluation of their biological activity. This process typically begins with in vitro assays to assess their effects at a cellular level, followed by in vivo studies to understand their efficacy and safety in a whole organism. This guide provides a comparative overview of these two essential testing paradigms, using a case study of structurally related 2-thioxoimidazolidin-4-one derivatives to illustrate the correlation between laboratory and preclinical findings.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from a study on 2-thioxoimidazolidin-4-one derivatives, showcasing the kind of comparative data essential for evaluating novel compounds. While not this compound derivatives, these thioxo-amide compounds provide a relevant example of the data generated in in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives against HepG2 Cancer Cells
| Compound | IC₅₀ (µM)¹ |
| Compound 4 | 0.017 |
| Compound 2 | 0.18 |
| 5-Fluorouracil (Standard) | 5.18 |
| Staurosporine (Standard) | 5.07 |
¹IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Activity of Compound 4 in a Solid Ehrlich Carcinoma (SEC) Mouse Model
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) |
| Control (untreated) | 2845 ± 150 | 2.9 ± 0.2 |
| Compound 4 | 1150 ± 95 | 1.2 ± 0.1 |
| 5-Fluorouracil (Standard) | 980 ± 80 | 1.0 ± 0.1 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Protocol: Xenograft Mouse Model for Antitumor Activity
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug screening.[4][5][6]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HepG2 cells in 100 µL of saline) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume by measuring the length and width with calipers and calculating the volume using the formula: (Length x Width²)/2.
-
Drug Administration: Randomly divide the mice into groups (e.g., control, test compound, standard drug). Administer the test compound and standard drug (e.g., 5-Fluorouracil) intraperitoneally or orally at a predetermined dosage and schedule (e.g., daily for 14 days). The control group receives the vehicle.
-
Endpoint Measurement: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Data Analysis: Compare the average tumor volume and weight in the treated groups to the control group to determine the antitumor efficacy of the compound.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways.
Conclusion
The progression from in vitro to in vivo testing is a critical and indispensable part of the drug discovery pipeline. In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action at a cellular level. Promising candidates are then advanced to in vivo models, which offer a more complex physiological environment to evaluate efficacy, toxicity, and pharmacokinetics. The case study of 2-thioxoimidazolidin-4-one derivatives highlights how potent in vitro cytotoxicity can translate into significant antitumor activity in vivo. A thorough and systematic approach, combining both in vitro and in vivo methodologies, is paramount for the successful development of new therapeutic agents like this compound derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Benchmarking a Greener Synthesis: A Comparative Guide to 3-Amino-3-thioxopropanamide Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential methods for the synthesis of 3-Amino-3-thioxopropanamide, a molecule of interest for further chemical exploration. The presented methods are benchmarked based on key performance indicators such as theoretical yield, reaction conditions, and reagent safety, offering a comprehensive overview for selecting an optimal synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two proposed synthesis methods. It is important to note that the data for the mono-thionation of malonamide is an estimation based on the known reactivity of Lawesson's reagent and its general selectivity.
| Parameter | Method 1: Mono-thionation of Malonamide | Method 2: Reaction of Cyanoacetamide with Sodium Hydrosulfide |
| Starting Material | Malonamide | Cyanoacetamide |
| Key Reagent | Lawesson's Reagent | Sodium Hydrosulfide, Diethylamine Hydrochloride |
| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane/Water or Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature to Reflux | 55 °C |
| Reaction Time | 1-4 hours | 2-6 hours |
| Theoretical Yield | Estimated 50-60% (mono-thionated product) | Reported up to 90% for activated nitriles[1] |
| Work-up/Purification | Aqueous work-up followed by column chromatography | Extraction and crystallization |
| Key Byproducts | Di-thionated malonamide, phosphorus-containing byproducts | Diethylamine, Sodium Chloride |
Experimental Protocols
Method 1: Selective Mono-thionation of Malonamide with Lawesson's Reagent
This method involves the conversion of one of the two amide groups in malonamide to a thioamide using Lawesson's reagent. The selectivity for the mono-thionated product over the di-thionated product is a key challenge and is dependent on stoichiometric control of the reagents and reaction conditions.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve malonamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
Slowly add the Lawesson's reagent solution to the malonamide solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux (approximately 66 °C in THF).
-
Upon completion (disappearance of the starting material or optimal formation of the mono-thionated product), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system to separate the desired mono-thioamide from the unreacted starting material and the di-thionated byproduct.
Method 2: Reaction of Cyanoacetamide with Sodium Hydrosulfide
This method provides a potentially more direct and higher-yielding route to this compound by converting the nitrile group of cyanoacetamide into a thioamide. This approach avoids the use of highly toxic and gaseous hydrogen sulfide by utilizing sodium hydrosulfide in the presence of an amine salt.[1]
Procedure:
-
To a three-necked round-bottom flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet, add cyanoacetamide (1 equivalent), 1,4-dioxane, and water.
-
Add sodium hydrosulfide hydrate (3 equivalents) and diethylamine hydrochloride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 55 °C and maintain this temperature, monitoring the reaction progress by TLC or LC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Visualizing the Synthesis Pathways
To better understand the proposed transformations, the following diagrams illustrate the logical workflow of each synthesis method.
Caption: Workflow for the synthesis of this compound via mono-thionation of malonamide.
Caption: Workflow for the synthesis of this compound from cyanoacetamide.
Concluding Remarks
Based on the analysis of analogous reactions, the reaction of cyanoacetamide with sodium hydrosulfide appears to be a more efficient and potentially higher-yielding method for the synthesis of this compound. This method also offers the advantage of avoiding the use of malodorous and hazardous reagents like Lawesson's reagent and gaseous hydrogen sulfide. However, the mono-thionation of malonamide remains a plausible, albeit likely less efficient, alternative. The choice of synthesis route will ultimately depend on the specific requirements of the research, including desired purity, scale, and available resources. Further experimental validation is necessary to confirm the specific yields and optimal conditions for both proposed methods.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-3-thioxopropanamide: A Comprehensive Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed protocol for the proper disposal of 3-Amino-3-thioxopropanamide, a compound requiring careful handling due to its inherent hazards. Adherence to these procedures is crucial for mitigating risks and safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or chemical goggles must be worn.
-
Body Protection: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Hazard Profile of this compound
The following table summarizes the GHS hazard classifications for this compound, underscoring the necessity for cautious handling and disposal.[3]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, and weighing boats).
-
Do not mix this waste with non-halogenated waste streams or other incompatible chemicals such as strong acids, bases, or oxidizing agents.[1]
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible waste container. The container must be in good condition with a secure, threaded cap.[1]
-
For solid waste, place it directly into the labeled container.
-
For solutions containing the compound, use a designated liquid hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Arranging for Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Complete all required waste disposal forms as per your institution's and local regulations.[1]
-
Schedule a pickup for the waste with the appropriate personnel.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[1]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Amino-3-thioxopropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 3-Amino-3-thioxopropanamide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following guidance is based on general best practices for handling hazardous chemicals and the known hazard classifications of this compound, as a specific Safety Data Sheet (SDS) was not available.
Hazard Identification
This compound, also known as 2-Carbamothioylacetamide, is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
Given these hazards, a cautious and well-planned approach to handling is imperative.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves frequently and immediately if contaminated. | EN ISO 374 | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard. | CSA standard Z94.3-07 | To protect eyes from splashes and dust. |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or significant risk of contamination, chemical-resistant coveralls are recommended. | Not specified | To prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used. | NIOSH/MSHA or European Standard EN 136 | To prevent inhalation of harmful dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Before beginning work, thoroughly read and understand all available safety information for this compound.
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.
-
Verify the proper functioning of the chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[2][3]
-
Assemble all necessary equipment and reagents before handling the chemical.[2]
-
-
Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Handle the solid this compound powder within the chemical fume hood to prevent inhalation of dust.[2][3]
-
Use a spatula to carefully weigh the desired amount of the powder onto weighing paper or into a container.[2]
-
To prepare a solution, slowly add the powder to the solvent to minimize dust generation and splashing.[2]
-
-
Post-Handling and Cleanup:
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be considered hazardous waste.[4] These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in its original container or a suitable, labeled waste container.[4]
-
-
Decontamination of Labware:
-
Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) inside a chemical fume hood.
-
The solvent rinse must be collected as hazardous waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Final Disposal:
Visual Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

